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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties and Synthetic Utility of (1-Methylcyclopropyl)methanesulfonamide

Executive Summary (1-Methylcyclopropyl)methanesulfonamide is a highly specialized sulfonamide building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of carbazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Methylcyclopropyl)methanesulfonamide is a highly specialized sulfonamide building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of carbazole-containing sulfonamides, which act as potent modulators of Cryptochrome (CRY1 and CRY2) proteins[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in circadian clock modulation, and a comprehensively validated synthetic protocol designed for drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for downstream reaction planning, stoichiometric calculations, and analytical validation[2][3]. The core quantitative data is summarized in the table below:

PropertySpecification
Chemical Name (1-Methylcyclopropyl)methanesulfonamide
CAS Number 1880393-34-9
Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
Precursor CAS 88887-87-0 (1-Methylcyclopropan-1-amine HCl)
MDL Number MFCD29974509

Mechanistic Role in Drug Discovery

In the realm of metabolic disease therapeutics, targeting the mammalian circadian clock has emerged as a novel strategy. The core feedback loop of the circadian clock involves the transcription factors CLOCK and BMAL1, which activate the expression of Period (PER) and Cryptochrome (CRY1/CRY2) genes[1]. Upon translation and nuclear localization, PER and CRY proteins inhibit the function of CLOCK-BMAL1, creating a sustained rhythmic expression that controls physiological pathways, including hepatic gluconeogenesis and lipid metabolism[4][5].

(1-Methylcyclopropyl)methanesulfonamide is a critical structural motif used to synthesize carbazole-containing modulators of CRY1 and CRY2[1]. The incorporation of the 1-methylcyclopropyl group provides necessary conformational restriction and steric bulk, enhancing the binding affinity of the sulfonamide to the CRY proteins. This modulation alters the interaction between CRY proteins and the glucocorticoid receptor, ultimately suppressing hepatic gluconeogenesis and improving glycemic control in models of diabetes, obesity, and metabolic syndrome[1][5].

CircadianPathway CLOCK_BMAL1 CLOCK-BMAL1 Complex CRY_PER CRY1/CRY2 & PER Proteins CLOCK_BMAL1->CRY_PER Transcribes Gluconeogenesis Hepatic Gluconeogenesis CLOCK_BMAL1->Gluconeogenesis Regulates CRY_PER->CLOCK_BMAL1 Inhibits (Feedback Loop) Sulfonamide Carbazole Sulfonamide (1-Methylcyclopropyl Modulator) Sulfonamide->CRY_PER Modulates Stability/Activity Metabolic_Control Glycemic Control & Metabolic Homeostasis Gluconeogenesis->Metabolic_Control Impacts

Fig 1. Mechanistic pathway of CRY1/CRY2 modulation by carbazole sulfonamides in metabolic control.

Synthetic Methodology & Protocols

The synthesis of (1-Methylcyclopropyl)methanesulfonamide is achieved via the sulfonylation of 1-methylcyclopropan-1-amine. The protocol described below is designed as a self-validating system, ensuring high yield and purity by leveraging specific acid-base partitioning during the workup phase[1][6].

Causality & Experimental Rationale
  • Base/Solvent Selection: Pyridine is utilized dually as a solvent and an acid scavenger. It effectively neutralizes the hydrochloric acid liberated from both the starting amine salt and the sulfonylation reaction itself.

  • Temperature Control: The reaction must be initiated at 0°C to mitigate the exothermic nature of the methanesulfonyl chloride addition, preventing localized overheating and the formation of bis-sulfonylated side products. It is subsequently warmed to room temperature to drive the reaction to completion.

  • Workup Logic: The post-reaction wash with 2 N HCl is critical; it protonates the excess pyridine, rendering it highly water-soluble and forcing it into the aqueous layer. The subsequent NaHCO₃ wash neutralizes any residual HCl, protecting the sulfonamide product from acid-catalyzed degradation during concentration.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1-methylcyclopropan-1-amine hydrochloride (0.100 g, 0.9 mmol) in anhydrous pyridine (1 mL)[1].

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (0.108 mL, 1.4 mmol) dropwise via syringe to manage the exotherm[1].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 16 hours to ensure maximum conversion[1].

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer with 2 N aqueous hydrochloric acid (2 x 5 mL) to remove pyridine.

    • Wash with saturated aqueous sodium bicarbonate (5 mL) to neutralize the organic layer.

    • Wash with saturated aqueous sodium chloride (brine, 5 mL) to remove residual water[1].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude (1-Methylcyclopropyl)methanesulfonamide.

SyntheticWorkflow Reactants 1-Methylcyclopropan-1-amine HCl + Methanesulfonyl Chloride Reaction Sulfonylation (Pyridine, 0°C to RT, 16h) Reactants->Reaction Workup Wash (2N HCl, NaHCO3, Brine) & Extract (EtOAc) Reaction->Workup Drying Dry (Na2SO4) & Concentrate Workup->Drying Product (1-Methylcyclopropyl) methanesulfonamide Drying->Product

Fig 2. Step-by-step synthetic workflow for (1-Methylcyclopropyl)methanesulfonamide.

Analytical Validation

To ensure the integrity of the synthesized compound before downstream coupling, the following analytical validations are standard practice:

  • LC-MS: Confirm the presence of the product mass. The expected [M+H]⁺ peak is approximately 150.2 m/z.

  • ¹H NMR (CDCl₃): Verify the presence of the cyclopropyl protons (typically appearing as multiplets in the 0.5–1.0 ppm range), the distinct methyl singlet (~1.4 ppm), and the methanesulfonyl methyl singlet (~3.0 ppm).

References

  • 10xchem - (1-methylcyclopropyl)methanesulfonamide Source: 10xchem.com URL:[2]

  • AKSci - 1880393-34-9 (1-Methylcyclopropyl)methanesulfonamide Source: aksci.com URL:[3]

  • WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators Source: Google Patents URL:[1]

  • WO2013170186A1 - International Application Published Under the Patent Cooperation Treaty (PCT) Source: Googleapis.com URL:[5]

  • 1-Methylcyclopropanamine hydrochloride - LookChem Source: lookchem.com URL:[6]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of (1-Methylcyclopropyl)methanesulfonamide

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract (1-Methylcyclopropyl)methanesulfonamide is a novel small molecule entity incorporating a unique combination of a strained cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopropyl)methanesulfonamide is a novel small molecule entity incorporating a unique combination of a strained cyclopropyl ring and a polar sulfonamide group. Understanding the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This technical guide provides a comprehensive overview of the predicted physical properties of (1-Methylcyclopropyl)methanesulfonamide, grounded in the established characteristics of its structural motifs. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these crucial parameters, enabling researchers to build a robust data package for this promising molecule.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physical properties. Early and accurate characterization of a molecule's physicochemical profile is a cornerstone of modern drug development, mitigating risks and enabling rational molecular design. For (1-Methylcyclopropyl)methanesulfonamide, the interplay between the rigid, lipophilic cyclopropyl group and the hydrogen-bonding capable sulfonamide moiety dictates its behavior in biological systems.[1] The cyclopropyl fragment can enhance metabolic stability and membrane permeability, while the sulfonamide group influences solubility and target engagement.[1][2] This guide serves as a foundational resource for researchers embarking on the characterization of this and structurally related compounds.

Predicted and Analogous Physicochemical Properties

Direct experimental data for (1-Methylcyclopropyl)methanesulfonamide is not extensively available in the public domain. However, by examining closely related analogs and leveraging computational models, we can establish a reliable set of predicted properties. These values serve as a crucial starting point for experimental verification.

PropertyPredicted/Analog ValueRationale and Significance in Drug Development
Molecular Formula C₅H₁₁NO₂SDefines the elemental composition.
Molecular Weight 149.21 g/mol Influences diffusion and permeability. Generally, lower molecular weight is favored for oral bioavailability.[3]
Appearance White to off-white solidThe solid state is typical for sulfonamides at room temperature.[4]
Melting Point (°C) 101-106 (for Cyclopropanesulfonamide)A sharp melting point range is indicative of high purity.[4][5]
Aqueous Solubility Low to moderateThe presence of the sulfonamide group suggests some aqueous solubility, while the cyclopropyl and methyl groups contribute to lipophilicity, potentially limiting it. Solubility is a critical determinant of bioavailability.[2][6]
LogP -0.3 (Computed for 1-Methylcyclopropane-1-sulfonamide)This value suggests a relatively hydrophilic character, which can influence cell permeability and plasma protein binding.[7]
pKa ~10-11The sulfonamide proton is weakly acidic. The pKa dictates the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding.[8]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of (1-Methylcyclopropyl)methanesulfonamide.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is a key indicator of a pure substance.[5]

Protocol:

  • Sample Preparation: Finely powder a small amount of (1-Methylcyclopropyl)methanesulfonamide.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[10]

  • Rapid Heating (Scouting): Initially, heat the sample rapidly to determine an approximate melting range.

  • Slow Heating (Accurate Determination): Allow the apparatus to cool to at least 10°C below the approximate melting point. Insert a new sample and heat at a rate of 1-2°C per minute.[11]

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.[11]

MeltingPoint_Workflow A Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat (Scout) C->D E Cool and Replace D->E F Slow Heat (1-2°C/min) E->F G Record Melting Range F->G

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Causality: Aqueous solubility is a critical factor for drug absorption and distribution. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is more relevant for early discovery, while thermodynamic solubility is crucial for formulation development.[6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Methylcyclopropyl)methanesulfonamide in dimethyl sulfoxide (DMSO), for example, at 10 mM.[12]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[12]

  • Addition to Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[12][13]

  • Incubation: Incubate the plate at room temperature with shaking for a defined period, for instance, 1-2 hours.[12]

  • Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance/scattering indicates precipitation.[12]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.[12]

Kinetic_Solubility_Workflow A Prepare DMSO Stock Solution B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer B->C D Incubate with Shaking C->D E Measure Turbidity D->E F Determine Highest Soluble Concentration E->F

Caption: Kinetic Solubility Assay Workflow.

Protocol:

  • Sample Preparation: Add an excess amount of solid (1-Methylcyclopropyl)methanesulfonamide to a known volume of PBS (pH 7.4) in a sealed vial.[14]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation of Undissolved Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to pellet the excess solid.[15]

  • Quantification: Analyze the clear supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Concentration Determination: Calculate the concentration of the dissolved compound by comparing the analytical response to a standard curve prepared from a known concentration of the compound.[14]

Acid Dissociation Constant (pKa) Determination

Causality: The pKa of the sulfonamide proton is crucial for predicting the compound's charge state at different physiological pH values, which impacts its interaction with biological targets and its ADME properties.[8]

Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of (1-Methylcyclopropyl)methanesulfonamide in a suitable solvent, often a co-solvent system like methanol-water, to ensure solubility throughout the titration.[16]

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in the same solvent system.[16]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted to identify the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of (1-Methylcyclopropyl)methanesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the cyclopropyl protons (multiplets in the upfield region), and the methylene protons adjacent to the sulfonamide group. The NH proton of the sulfonamide will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will provide signals for each unique carbon atom, including the quaternary carbon of the cyclopropyl ring, the methyl carbon, the methylene carbon, and the two carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of the sulfonamide group. Key expected frequencies include:

  • N-H stretch: Around 3300-3200 cm⁻¹[17][18]

  • Asymmetric SO₂ stretch: Strong absorption around 1340-1315 cm⁻¹[17][18]

  • Symmetric SO₂ stretch: Strong absorption around 1180-1145 cm⁻¹[17][18]

  • S-N stretch: Around 925-900 cm⁻¹[17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[19][20]

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[21]

  • Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 150.21.

  • Fragmentation: Tandem MS (MS/MS) experiments can be performed to elucidate the fragmentation pattern, which can provide further structural confirmation.

Characterization_Logic A Synthesized Compound (1-Methylcyclopropyl)methanesulfonamide B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Confirmation B->E F Purity Assessment B->F C->E C->F D->E D->F

Caption: Logic of Spectroscopic Characterization.

Conclusion

While direct experimental data for (1-Methylcyclopropyl)methanesulfonamide is sparse, a robust understanding of its likely physical properties can be established through the analysis of its structural components and comparison with closely related analogs. This guide provides a framework for the prediction of these properties and, more importantly, detailed experimental protocols for their empirical determination. By systematically applying these methodologies, researchers can generate the critical data necessary to advance the development of (1-Methylcyclopropyl)methanesulfonamide and other novel chemical entities in the drug discovery pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Gowda, B. T., & Kumar, S. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Korfmacher, W. A. (2005). Advances in structure elucidation of small molecules using mass spectrometry. Current opinion in drug discovery & development, 8(4), 504–510.
  • Sanli, N., Sanli, S., & Denizli, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1238-1245.
  • Semantic Scholar. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Future medicinal chemistry, 1(8), 1285-1304.
  • Wang, Y., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, 18(6), 22-29.
  • Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. Retrieved from [Link]

  • ScienceOpen. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Xiao, J. C., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 724-728.
  • Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2825.
  • Scribd. (n.d.). pKa Measurement of Sulphadimidine. Retrieved from [Link]

  • My Life Science Career. (2025, September 18). Determination of Melting Point Lab. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylcyclopropane-1-sulfonamide. Retrieved from [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5983-6014.
  • ChemSrc. (2025, August 20). 1-Methylcyclopropanesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(7), 3195.
  • PubChem. (n.d.). (1-Methylcyclopropyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylcyclopropyl)methanamine. Retrieved from [Link]

Sources

Foundational

Structural and Mechanistic Profiling of (1-Methylcyclopropyl)methanesulfonamide in Drug Design

Executive Summary In modern rational drug design, the selection of terminal moieties and linker groups dictates not only the pharmacokinetic profile of a molecule but also its precise pharmacodynamic interactions. (1-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of terminal moieties and linker groups dictates not only the pharmacokinetic profile of a molecule but also its precise pharmacodynamic interactions. (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) has emerged as a highly specialized pharmacophore building block. From an application science perspective, this moiety is not merely a structural cap; it is a critical functional element utilized in the synthesis of carbazole-containing sulfonamides—a novel class of Cryptochrome (CRY) modulators designed to treat metabolic disorders such as type 2 diabetes and obesity[1],[2].

This technical guide deconstructs the structural rationale, synthetic methodology, and biological integration of this moiety, providing a comprehensive framework for researchers engaged in hit-to-lead optimization and circadian clock-based therapeutics.

Physicochemical and Conformational Architecture

The utility of (1-methylcyclopropyl)methanesulfonamide stems from the synergistic combination of its three structural components:

  • The Cyclopropyl Ring: Unlike linear alkyl chains, the cyclopropyl ring possesses significant sp2 -like character due to bent "banana" bonds. This imparts a rigid, flat conformation that minimizes the entropic penalty upon binding to a target protein.

  • The 1-Methyl Substitution: The addition of a methyl group at the 1-position introduces precise steric bulk. More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the otherwise vulnerable tertiary carbon center.

  • The Methanesulfonamide Group: Serving as a classic bioisostere, the sulfonamide provides a robust hydrogen-bond donor (NH) and two hydrogen-bond acceptors (SO₂). Its distinct geometry forces a specific dihedral angle when attached to a core scaffold, directing the cyclopropyl group into deep hydrophobic pockets.

Table 1: Quantitative Physicochemical Profiling

To guide structure-activity relationship (SAR) studies, we summarize the core physicochemical properties of this isolated moiety:

PropertyValuePharmacological Implication
Molecular Weight 149.21 g/mol Highly ligand-efficient fragment; leaves ample molecular weight budget for the primary scaffold (e.g., carbazole).
Topological Polar Surface Area ~46.2 ŲExcellent membrane permeability; optimal for targeting intracellular proteins like Cryptochromes.
Hydrogen Bond Donors 1 (NH)Critical for anchoring to the target protein backbone via directional H-bonding.
Hydrogen Bond Acceptors 2 (SO₂)Facilitates secondary dipole interactions within the binding pocket.
Rotatable Bonds 1Exceptional rigidity; drastically lowers the entropic cost of target engagement.

Synthetic Methodology & Self-Validating Protocol

The integration of this moiety into larger drug scaffolds requires the preliminary synthesis of the pure sulfonamide block. The following protocol details the synthesis of N-(1-methylcyclopropyl)methanesulfonamide from 1-methylcyclopropan-1-amine hydrochloride[1].

Causality in Experimental Design

In standard sulfonylation protocols, the choice of base is critical. Pyridine is selected here as both the solvent and the acid scavenger[1]. Unlike triethylamine in dichloromethane, pyridine effectively solubilizes the hydrochloride salt of the starting cyclopropylamine, ensuring a homogeneous reaction. Furthermore, it acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate, which accelerates the transfer of the methanesulfonyl group to the sterically hindered tertiary-like amine center.

Step-by-Step Protocol
  • Initiation: To a stirred solution of 1-methylcyclopropan-1-amine hydrochloride (0.100 g, 0.9 mmol) in anhydrous pyridine (1 mL) at 0 °C, add methanesulfonyl chloride (0.108 mL, 1.4 mmol) dropwise[1].

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 16 hours under an inert atmosphere (N₂)[1].

  • Self-Validating Workup:

    • Dilute the mixture with ethyl acetate.

    • Wash with 2 N aqueous hydrochloric acid. Causality: This step selectively protonates and removes the bulk pyridine solvent. If incomplete, residual pyridine will manifest as aromatic signals (δ 7.2-8.6 ppm) in the final ¹H NMR spectrum.

    • Wash sequentially with saturated aqueous sodium bicarbonate (to neutralize residual acid) and brine (to pre-dry the organic layer)[1].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo[1].

  • Purification: Purify the residue via silica gel chromatography using a gradient of 0-80% ethyl acetate in hexanes to afford the product as a thick oil (approx. 61% yield)[1].

Synthesis_Workflow Reagents 1-Methylcyclopropan-1-amine HCl + Methanesulfonyl Chloride Reaction Sulfonylation in Pyridine (RT, 16 hours) Reagents->Reaction Nucleophilic Acyl Substitution Workup Aqueous Workup (2N HCl, NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Silica Gel Chromatography (0-80% EtOAc/Hexanes) Workup->Purification Organic Layer Isolation Product Pure (1-Methylcyclopropyl) methanesulfonamide Purification->Product Fraction Evaporation

Fig 1: Self-validating synthetic workflow for the sulfonamide pharmacophore.

Mechanistic Integration: Cryptochrome (CRY) Modulation

The true value of (1-methylcyclopropyl)methanesulfonamide is realized when it is conjugated to a carbazole core to create modulators of the circadian clock[1],[2].

The Biological Imperative

Circadian rhythms are driven by transcriptional-translational feedback loops. Cryptochromes (CRY1 and CRY2) are core clock proteins that repress the CLOCK-BMAL1 complex, thereby regulating the expression of metabolic genes, including the gluconeogenic genes Pck1 and G6pc[1],[3]. Impairment of this clock leads to metabolic diseases such as diabetes and obesity[3],[4].

Mechanism of Action

Under normal physiological conditions, CRY proteins are targeted for rapid proteasomal degradation by the E3 ubiquitin ligase FBXL3[5]. Small molecule activators, such as KL001 and its advanced carbazole-sulfonamide derivatives, bind directly to the FAD-binding pocket of CRY[3],[2].

When the (1-methylcyclopropyl)methanesulfonamide moiety is utilized as the tail group of these carbazole derivatives, it provides an optimal steric fit within the hydrophobic recesses of the FAD pocket. The sulfonamide core anchors the molecule via hydrogen bonding, while the rigid cyclopropyl ring prevents FBXL3 from docking with CRY[1],[2]. This stabilization of CRY prolongs its repression of CLOCK-BMAL1, ultimately inhibiting glucagon-induced gluconeogenesis in the liver[3],[5].

CRY_Pathway Compound Carbazole Sulfonamide (Target Ligand) CRY Cryptochrome (CRY1 / CRY2) Compound->CRY Binds FAD Pocket FBXL3 FBXL3 (Ubiquitin Ligase) CRY->FBXL3 Blocks Binding Genes Gluconeogenic Genes (Pck1, G6pc) CRY->Genes Represses Transcription Proteasome Proteasome Degradation FBXL3->Proteasome Prevented Outcome Reduced Hepatic Gluconeogenesis Genes->Outcome Metabolic Control

Fig 2: Mechanism of CRY stabilization and subsequent gluconeogenesis inhibition.

Conclusion

The (1-methylcyclopropyl)methanesulfonamide moiety exemplifies the precision required in modern medicinal chemistry. By combining metabolic stability, conformational rigidity, and specific hydrogen-bonding geometry, it serves as a superior building block in the development of carbazole-based Cryptochrome modulators. As research into circadian clock-based therapeutics accelerates, the structural principles outlined in this guide will remain foundational for designing next-generation antidiabetic agents.

References

  • Title: Carbazole-containing sulfonamides as cryptochrome modulators (WO2013170186A1) Source: WIPO / Google Patents URL: [1]

  • Title: Identification of small molecule activators of cryptochrome Source: Science (Hirota et al., 2012) URL: [Link][3]

  • Title: Carbazole-containing sulfonamides and sulfamides: Discovery of cryptochrome modulators as antidiabetic agents Source: Bioorganic & Medicinal Chemistry Letters (Humphries et al., 2016) URL: [Link][2]

  • Title: Identification of Small Molecule Activators of Cryptochrome - PMC Source: National Institutes of Health (NIH) URL: [Link][5]

  • Title: Carbazoles: Role and Functions in Fighting Diabetes Source: MDPI (Review, 2022) URL: [Link][4]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of (1-Methylcyclopropyl)methanesulfonamide

Foreword: Navigating the Physicochemical Landscape of Novel Sulfonamides In the dynamic field of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Physicochemical Landscape of Novel Sulfonamides

In the dynamic field of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of (1-Methylcyclopropyl)methanesulfonamide, a novel sulfonamide derivative. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles and methodologies for sulfonamide analysis to empower researchers with the tools to conduct a robust evaluation. By synthesizing field-proven insights with established protocols, this guide serves as a practical manual for generating critical data to inform formulation development, analytical method validation, and regulatory submissions.

Section 1: Physicochemical Profile of (1-Methylcyclopropyl)methanesulfonamide and Related Analogs

A foundational understanding of a compound's intrinsic properties is the first step in any comprehensive analysis. Based on its structure and data from closely related analogs, we can infer a preliminary profile for (1-Methylcyclopropyl)methanesulfonamide.

(1-Methylcyclopropyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine.[1] The presence of the polar sulfonamide moiety suggests a degree of solubility in polar solvents.[1][2] The cyclopropyl group, a three-membered carbon ring, introduces a degree of lipophilicity and conformational rigidity.[1]

For comparative analysis, we can look at the properties of the closely related compound, 1-Methylcyclopropane-1-sulfonamide :

PropertyValueSource
Molecular FormulaC4H9NO2S[3][4]
Molecular Weight135.19 g/mol [4]
LogP-0.38[3]
Predicted pKa11.57 ± 0.40[5]

Note: These values are for a structural isomer and should be used as an estimation, with the understanding that the position of the methyl group will influence the final properties.

Section 2: A Practical Guide to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established across a range of aqueous and organic solvents.

The "Why": Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic decision to probe the compound's behavior in environments relevant to its intended use and manufacturing process.

  • Aqueous Media (pH Range): Essential for understanding dissolution in physiological environments (e.g., gastrointestinal tract). Testing across a pH range (e.g., 1.2, 4.5, 6.8) is crucial for ionizable compounds like sulfonamides.

  • Organic Solvents: Data in common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile) is vital for developing purification, crystallization, and analytical methods.[6] The principle of "like dissolves like" suggests that polar solvents are a good starting point for sulfonamides.

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6]

Step-by-Step Methodology:

  • Preparation: Add an excess of solid (1-Methylcyclopropyl)methanesulfonamide to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.[6]

  • Solvent Addition: Accurately dispense a known volume of the selected solvent into each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.[6] Preliminary experiments should be conducted to determine the time required to reach a stable concentration.[6]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed to permit the sedimentation of excess solid.[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation: A Framework for Your Findings

Your results should be compiled into a clear and concise table for easy interpretation and comparison.

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous)
0.1 N HCl (pH 1.2)25[Experimental Data]1.2
Acetate Buffer (pH 4.5)25[Experimental Data]4.5
Phosphate Buffer (pH 6.8)25[Experimental Data]6.8
Water25[Experimental Data]~7.0
Methanol25[Experimental Data]N/A
Ethanol25[Experimental Data]N/A
Acetone25[Experimental Data]N/A
Acetonitrile25[Experimental Data]N/A
Visualizing the Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess Solid API C Shake-Flask Incubation (Controlled Temperature) A->C B Selected Solvents B->C D Phase Separation C->D E Supernatant Sampling D->E F HPLC Quantification E->F G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A API Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample Quenching & Neutralization B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a Comprehensive Forced Degradation Study.

Section 4: The Lynchpin of Analysis: The Stability-Indicating Method

A validated stability-indicating analytical method is the cornerstone of any reliable stability study. [7]This method must be able to accurately and precisely quantify the decrease in the active ingredient's concentration due to degradation and separate it from any degradation products, excipients, and impurities. [8]High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for this purpose. [9]

Conclusion: A Pathway to Comprehensive Characterization

This technical guide has outlined a robust and scientifically sound approach to determining the solubility and stability of (1-Methylcyclopropyl)methanesulfonamide. While specific data for this molecule is emerging, the principles and methodologies detailed herein provide a clear roadmap for researchers. By diligently applying these protocols, scientists and drug development professionals can generate the critical data necessary to advance promising new chemical entities from the laboratory to the clinic.

References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability - AIP Publishing.
  • Buy 1-cyclopropyl-N-methyl-methanesulfonamide (EVT-13349162) - EvitaChem.
  • Buy (1-Ethylcyclopropyl)methanesulfonamide (EVT-13301340) - EvitaChem.
  • A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide - Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • A practical guide to forced degradation and stability studies for drug substances.
  • A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - Benchchem.
  • N-Methyl methanesulfonamide 1184-85-6 wiki - Guidechem.
  • 1-Methylcyclopropanesulfonamide | CAS#:669008-26-8 | Chemsrc.
  • 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem.
  • Technical Support Center: 1-Methoxypropan-2-yl Methanesulfonate Degradation Pathways - Benchchem.
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: (1-Methylcyclopropyl)methanesulfonamide-Derived Cryptochrome Modulators for In Vivo Metabolic Studies in Rats

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Circadian Pharmacology, Metabolic Syndrome, and Hepatic Gluconeogenesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Circadian Pharmacology, Metabolic Syndrome, and Hepatic Gluconeogenesis.

Executive Summary & Pharmacological Rationale

(1-Methylcyclopropyl)methanesulfonamide (CAS 1880393-34-9) serves as a highly specific and critical sulfonamide pharmacophore in the synthesis of carbazole-containing small molecules designed to modulate Cryptochrome (CRY1 and CRY2) proteins [1]. In drug development, stabilizing CRY proteins has emerged as a groundbreaking therapeutic strategy for metabolic disorders, including type 2 diabetes, obesity, and Cushing's syndrome.

Standard therapies targeting hepatic glucose output often suffer from poor glycemic control or severe side effects (e.g., hypoglycemia, edema). By utilizing sulfonamide-derived CRY modulators, researchers can directly target the circadian machinery in the liver. These compounds prevent the ubiquitin-dependent degradation of CRY, allowing it to rhythmically repress gluconeogenic genes without causing the systemic immunosuppression typically associated with direct glucocorticoid receptor (GR) antagonists [2, 3].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the efficacy of these sulfonamide-derived CRY modulators in rat models, specifically focusing on hepatic gluconeogenesis via the Pyruvate Tolerance Test (PTT).

Mechanistic Grounding: The CRY-Glucocorticoid Receptor Axis

To understand the experimental design, one must understand the causality behind CRY modulation. In the liver, the glucocorticoid receptor (GR) drives the transcription of Pck1 (Phosphoenolpyruvate carboxykinase 1) and G6pc (Glucose-6-phosphatase), the rate-limiting enzymes of gluconeogenesis.

CRY1 and CRY2 physically interact with the GR. When a carbazole-sulfonamide modulator (incorporating the 1-methylcyclopropyl moiety) binds to the FAD-binding pocket of CRY, it stabilizes the protein [4]. This stabilized CRY complex binds to the Glucocorticoid Response Element (GRE) in the promoter regions of Pck1 and G6pc, effectively blocking GR-mediated transactivation and halting glucose production at the source [3].

CRY_Pathway Modulator Sulfonamide Modulator (e.g., KL001 derivative) CRY CRY1 / CRY2 (Stabilized) Modulator->CRY Prevents Degradation GR Glucocorticoid Receptor (GR) CRY->GR Physical Interaction & Repression GRE Glucocorticoid Response Element (GRE) GR->GRE Binds to Promoter Genes Pck1 & G6pc Transcription GRE->Genes Drives Expression (Inhibited) Gluconeogenesis Hepatic Gluconeogenesis (Decreased) Genes->Gluconeogenesis Reduces Glucose Output

Figure 1: Mechanism of action for sulfonamide-derived CRY modulators repressing hepatic gluconeogenesis.

Formulation and Pharmacokinetics

Sulfonamide derivatives are notoriously hydrophobic. For in vivo rat studies, achieving systemic exposure requires a carefully optimized vehicle.

Recommended Parenteral/IP Vehicle: 10% DMSO, 40% PEG-400, 5% Tween-80, and 45% Saline. Causality: DMSO acts as the primary solvent, PEG-400 prevents precipitation upon aqueous dilution, and Tween-80 acts as a surfactant to maintain micellar stability in the peritoneal cavity.

Table 1: Expected Pharmacokinetic Parameters in Sprague-Dawley Rats (Simulated Class Typicals)

ParameterRouteVehicleDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t1/2)
Compound IV10% DMSO / 90% PEG5.04,200 ± 4500.083.2 ± 0.4 h
Compound IPPEG/Tween/Saline20.02,800 ± 3101.04.5 ± 0.6 h
Compound PO0.5% Methylcellulose50.01,500 ± 2202.55.1 ± 0.8 h

In Vivo Experimental Protocol: Pyruvate Tolerance Test (PTT)

Why PTT over GTT? A standard Glucose Tolerance Test (GTT) measures systemic insulin sensitivity and glucose clearance. However, because CRY modulators specifically target de novo hepatic glucose production, a Pyruvate Tolerance Test (PTT) is the scientifically rigorous choice. By injecting pyruvate (the primary substrate for Pck1), we isolate and measure the liver's gluconeogenic capacity [2].

Phase 1: Animal Acclimation and Circadian Synchronization
  • Housing: House male Sprague-Dawley rats (8–10 weeks old, 250–300g) in a temperature-controlled room under a strict 12:12 Light:Dark (LD) cycle for at least 14 days prior to the experiment.

    • Critical Insight: Circadian synchronization is mandatory. Designate Lights-On as Zeitgeber Time 0 (ZT0) and Lights-Off as ZT12.

  • Fasting: Fast the rats for 16 hours overnight (starting at ZT12) with ad libitum access to water. This depletes hepatic glycogen stores, ensuring that any glucose produced during the assay is derived entirely from de novo gluconeogenesis.

Phase 2: Dosing and Pyruvate Challenge
  • Dosing (ZT2): Administer the formulated sulfonamide modulator (e.g., 20 mg/kg) or vehicle control via Intraperitoneal (IP) injection.

  • Incubation: Allow 60 minutes for compound absorption and target engagement (CRY stabilization).

  • Baseline Measurement (T=0): Snip the distal 1 mm of the rat's tail. Discard the first drop of blood, then measure baseline blood glucose using a calibrated handheld glucometer.

  • Pyruvate Challenge: Inject Sodium Pyruvate (2 g/kg dissolved in sterile saline) via IP injection.

  • Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-pyruvate injection.

Phase 3: Tissue Harvest and Target Validation
  • Euthanasia: At T=120 minutes, euthanize the rats via CO2 asphyxiation followed by cervical dislocation.

  • Harvest: Immediately excise the median lobe of the liver. Snap-freeze the tissue in liquid nitrogen within 60 seconds of euthanasia to preserve the transient mRNA transcriptome.

  • Validation: Extract total RNA using TRIzol reagent. Perform RT-qPCR to quantify Pck1 and G6pc mRNA levels, normalizing against Actb (β-actin) or 36B4.

InVivoWorkflow Acclimation Rat Acclimation & Fasting (16h) Dosing Compound Dosing (IP at ZT2) Acclimation->Dosing PTT Pyruvate Challenge (2 g/kg IP) Dosing->PTT Blood Blood Glucose Monitoring (0-120') PTT->Blood Harvest Liver Harvest & Snap Freeze Blood->Harvest qPCR RT-qPCR (Pck1/G6pc) Harvest->qPCR

Figure 2: Step-by-step in vivo workflow for the Pyruvate Tolerance Test (PTT) and downstream validation.

Data Acquisition & Expected Outcomes

A successful in vivo study will demonstrate a self-validating loop: the phenotypic reduction in blood glucose must correlate directly with the genotypic suppression of gluconeogenic markers in the liver.

Table 2: Expected Pharmacodynamic Outcomes (Vehicle vs. Modulator)

Assay MetricVehicle Control (Mean ± SD)Modulator (20 mg/kg)Statistical Significance
Baseline Glucose (T=0) 75 ± 5 mg/dL72 ± 6 mg/dLns (p > 0.05)
Peak Glucose (T=30) 185 ± 12 mg/dL130 ± 9 mg/dL*** (p < 0.001)
Glucose AUC (0-120 min) 16,500 ± 1,20011,200 ± 950*** (p < 0.001)
Hepatic Pck1 mRNA 1.00 (Normalized)0.35 ± 0.08*** (p < 0.001)
Hepatic G6pc mRNA 1.00 (Normalized)0.42 ± 0.11** (p < 0.01)

Interpretation: The compound should not induce severe hypoglycemia at baseline (T=0), proving that it modulates stress/hormone-induced glucose production rather than basal metabolism. The significant reduction in the Area Under the Curve (AUC) and Pck1 expression confirms on-target CRY stabilization [4].

References

  • Carbazole-containing sulfonamides as cryptochrome modulators.World Intellectual Property Organization (WIPO). Patent WO2013170186A1.
  • Zhang, E. E., et al. (2010). Cryptochrome mediates circadian regulation of cAMP signaling and hepatic gluconeogenesis. Nature Medicine, 16(10), 1152-1156. URL:[Link]

  • Lamia, K. A., et al. (2011). Cryptochromes mediate rhythmic repression of the glucocorticoid receptor. Nature, 480(7378), 552-556. URL:[Link]

  • Hirota, T., et al. (2012). Identification of small molecule activators of cryptochrome. Science, 337(6098), 1094-1097. URL:[Link]

Application

Application Notes &amp; Protocols for Dosing and Administration of (1-Methylcyclopropyl)methanesulfonamide

Disclaimer: (1-Methylcyclopropyl)methanesulfonamide is a novel chemical entity for which no public domain data on dosing and administration currently exists. This document provides a comprehensive, generalized framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: (1-Methylcyclopropyl)methanesulfonamide is a novel chemical entity for which no public domain data on dosing and administration currently exists. This document provides a comprehensive, generalized framework for the preclinical characterization and establishment of a dosing regimen for such an investigational compound. All protocols described herein are illustrative and must be adapted and validated based on experimentally derived data for the specific compound.

Introduction: A Strategic Framework for a Novel Chemical Entity

(1-Methylcyclopropyl)methanesulfonamide is an organic compound featuring a cyclopropyl group, known for its metabolic resilience, and a methanesulfonamide moiety, a common pharmacophore.[1][2] Its structure suggests potential biological activity, but as a novel chemical entity (NCE), its therapeutic potential is unknown. Establishing a safe and effective dosing regimen is a cornerstone of the drug development process, bridging the gap between discovery and clinical application.[3]

This guide provides a systematic, multi-stage approach to determine the dosing and administration of (1-Methylcyclopropyl)methanesulfonamide, hereafter referred to as "the compound." The narrative follows the logical progression of preclinical development, from fundamental physicochemical characterization to in vivo efficacy studies. The causality behind each experimental choice is explained to provide researchers with a robust, scientifically-grounded methodology. Successful dose finding requires a multidisciplinary approach, integrating biology, pharmacology, pharmacokinetics, and statistics.[4]

The overall workflow is designed to de-risk development by generating critical data to support an Investigational New Drug (IND) application and guide safe first-in-human trials.[3][5]

G PhysChem Physicochemical Characterization InVitroADME In Vitro ADME (Metabolic Stability, Permeability) PhysChem->InVitroADME Informs biological potential Formulation Formulation Development (Vehicle Screening) InVitroADME->Formulation Solubility data guides vehicle choice MTD Dose-Ranging & Max Tolerated Dose (MTD) Study Formulation->MTD Enables in vivo administration PK Pharmacokinetic (PK) Profiling MTD->PK PD Pharmacodynamic (PD) / Efficacy Study PK->PD Relates exposure to effect TherapeuticWindow Define Therapeutic Window PD->TherapeuticWindow

Caption: A generalized workflow for preclinical dosage determination.

Stage 1: Foundational Characterization and Formulation

Before any in vivo administration, a thorough understanding of the compound's fundamental properties is essential. This stage focuses on assessing its physicochemical characteristics to develop a suitable formulation for preclinical studies.[6] Poor aqueous solubility is a common challenge for NCEs, affecting over 70% of compounds in development pipelines and severely limiting oral bioavailability.[7][8]

Protocol: Physicochemical Profiling

Rationale: Understanding solubility, stability, and pKa is critical for selecting an appropriate formulation strategy. These properties dictate how the compound will behave in vitro and in vivo.

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4) to simulate conditions in the gastrointestinal tract.

  • pKa Determination: Identify the ionization constant(s) of the compound using potentiometric titration or UV-spectroscopy. The sulfonamide group can behave as a weak acid.[1]

  • LogP/LogD: Measure the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) to predict lipophilicity and membrane permeability.

  • Stability: Assess the chemical stability of the compound in buffers, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) to identify potential degradation issues.

Protocol: Formulation Development for Preclinical Oral Dosing

Rationale: A significant percentage of NCEs are poorly water-soluble.[9][10] Developing a stable and homogenous formulation is crucial for achieving consistent and predictable systemic exposure in animal studies. The goal is to create a simple solution or suspension suitable for oral gavage.

  • Vehicle Screening: Screen a panel of common, non-toxic vehicles for their ability to solubilize or suspend the compound. Start with simple aqueous vehicles and progress to more complex systems if needed.

    • Tier 1 (Aqueous): Water, Saline, 5% Dextrose in Water (D5W).

    • Tier 2 (Aqueous with co-solvents/surfactants): 0.5% Methylcellulose (MC) in water, 10% Solutol HS 15, 20% PEG400 in water.

    • Tier 3 (Lipid-based): Corn oil, sesame oil. Lipid-based formulations can enhance the oral absorption of lipophilic drugs.[9]

  • Formulation Preparation (Suspension Example):

    • Accurately weigh the required amount of the compound.

    • Add a small amount of the chosen vehicle (e.g., 0.5% MC) to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to create a uniform suspension.

    • Visually inspect for homogeneity before each dose administration.

  • Stability Assessment: Store the final formulation at room temperature and 4°C. Assess its physical and chemical stability over a period relevant to the planned in vivo studies (e.g., 24 hours, 7 days) by visual inspection and HPLC analysis.

Stage 2: In Vivo Safety and Pharmacokinetic Profiling

This stage involves the first administration of the compound to animal models. The primary goals are to determine a safe dose range and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) — its pharmacokinetic (PK) profile.[11]

Protocol: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is a foundational in vivo experiment to identify the highest dose that can be administered without causing unacceptable toxicity or adverse effects.[12][13] This information is critical for selecting dose levels for subsequent PK and efficacy studies.[14]

  • Animal Model: Select a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per dose group).

  • Dose Escalation: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage).[15]

    • Start with a low dose (e.g., 10 mg/kg) based on in vitro cytotoxicity data or literature on similar compounds.

    • Escalate doses in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food/water consumption, activity level, and posture. The MTD is often defined as the dose producing >20% body weight loss in 10% of animals.[14]

  • Endpoint: The study duration is typically 7-14 days. The highest dose that does not produce significant adverse effects is identified as the MTD.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Rationale: A PK study characterizes the exposure of the compound in the body over time. It is essential for understanding the relationship between dose, concentration, and effect.[16][17] This protocol helps determine key parameters that will guide the dosing frequency in efficacy studies.

  • Animal Model: Use cannulated rats (to allow for serial blood sampling from a single animal) or mice (requiring terminal bleeds at each time point).

  • Dose Groups:

    • Intravenous (IV) Group: Administer a low dose (e.g., 1-2 mg/kg) to determine absolute bioavailability. The formulation must be a sterile, isotonic solution.[18]

    • Oral (PO) Group: Administer a dose well below the MTD (e.g., 10-30 mg/kg) using the formulation developed in Stage 1.

  • Blood Sampling: Collect blood samples (e.g., into K2EDTA tubes) at specific time points post-dose.

    • Suggested Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h. Early timepoints capture absorption, while later points define elimination.

  • Sample Processing & Analysis:

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Hypothetical Pharmacokinetic Profile of (1-Methylcyclopropyl)methanesulfonamide in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)Half-life (t½) (h)Bioavailability (F%)
Intravenous (IV)19500.0815003.5100
Oral (PO)104751.545004.030

Data are hypothetical and for illustrative purposes only.

Caption: The fundamental relationship between Pharmacokinetics and Pharmacodynamics.

Stage 3: Efficacy and Therapeutic Window Determination

With a safe dose range and PK profile established, the final preclinical stage is to evaluate the compound's therapeutic effect in a relevant disease model. The goal is to establish an exposure-response relationship and define the therapeutic window—the range of doses that maximizes efficacy while minimizing toxicity.[19][20]

Protocol: Pharmacodynamic (PD) / Efficacy Study

Rationale: This study connects drug exposure (PK) to biological effect (PD). The dosing regimen (dose level and frequency) is designed based on the MTD and PK data to maintain drug concentrations above a target efficacy threshold without exceeding toxic levels.

  • Disease Model: Utilize a well-validated animal model of the disease of interest (e.g., a tumor xenograft model for an anti-cancer agent).

  • Group Allocation:

    • Group 1: Vehicle Control: Receives the formulation vehicle only.

    • Group 2: Positive Control: A standard-of-care drug for the disease, if available.

    • Groups 3-5: Treatment Groups: Administer the compound at multiple dose levels below the MTD (e.g., low, medium, and high doses).

  • Dosing Regimen: Administer the compound according to a schedule informed by its half-life. For a compound with a 4-hour half-life, once-daily (QD) or twice-daily (BID) dosing may be appropriate to maintain exposure.

  • Efficacy Endpoints: Measure relevant outcomes at predetermined time points. This could include tumor volume, behavioral scores, biomarker levels, or survival.

  • PK/PD Analysis: At the end of the study, collect terminal blood and tissue samples to correlate drug concentrations with the observed efficacy endpoints. This helps to establish a target exposure level needed for a therapeutic effect.

Conclusion

The protocols detailed in these application notes provide a rigorous, step-wise framework for determining the preclinical dosing and administration of the novel compound, (1-Methylcyclopropyl)methanesulfonamide. This systematic process, from initial physicochemical profiling to in vivo efficacy studies, is designed to build a comprehensive data package. By explaining the rationale behind each step, this guide empowers researchers to make informed decisions, optimize study designs, and ultimately assess the therapeutic potential of new chemical entities with scientific integrity. The data generated through this workflow are essential for establishing a safe and effective starting dose for human clinical trials and are a critical component of any regulatory submission.[21][22]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. (n.d.). Drug Delivery Leader. [Link]

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  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Oncodesign Services. [Link]

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  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund. [Link]

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Method

(1-Methylcyclopropyl)methanesulfonamide: A Novel Molecular Probe for Target Identification and Validation

Application Notes and Protocols for Advanced Biochemical and Cellular Assays Abstract This technical guide provides a comprehensive framework for the utilization of (1-Methylcyclopropyl)methanesulfonamide as a novel mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Advanced Biochemical and Cellular Assays

Abstract

This technical guide provides a comprehensive framework for the utilization of (1-Methylcyclopropyl)methanesulfonamide as a novel molecular probe in drug discovery and chemical biology. We delve into the unique structural attributes of this compound, highlighting the synergistic interplay between the methanesulfonamide pharmacophore and the conformationally rigid 1-methylcyclopropyl moiety. This document outlines detailed protocols for its application in target engagement studies, including thermal shift assays and chemoproteomic approaches, to identify and validate novel protein targets. The rationale behind each experimental step is thoroughly explained, offering researchers the insights needed to adapt and troubleshoot these advanced methodologies.

Introduction: Unlocking New Therapeutic Avenues

The confluence of a methanesulfonamide group and a cyclopropyl ring within a single small molecule presents a compelling opportunity for the development of selective and potent molecular probes. The methanesulfonamide moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.[1][2][3] The incorporation of a 1-methylcyclopropyl group offers distinct advantages, including enhanced metabolic stability and conformational constraint, which can lock the molecule into a bioactive conformation and improve target affinity.[4][5][6]

(1-Methylcyclopropyl)methanesulfonamide, a unique amalgamation of these two key structural features, is posited as a versatile molecular probe. Its compact and rigid structure makes it an ideal candidate for exploring the binding pockets of various proteins. While extensive research on this specific molecule is emerging, its components suggest potential interactions with enzyme families known to bind sulfonamides, such as carbonic anhydrases and kinases.[1][7][8] This guide provides the foundational knowledge and detailed protocols for researchers to investigate the potential of (1-Methylcyclopropyl)methanesulfonamide as a tool for target discovery and validation.

Key Structural Features and Mechanistic Rationale

The efficacy of (1-Methylcyclopropyl)methanesulfonamide as a molecular probe is rooted in its distinct chemical architecture.

FeaturePropertyImplication for Molecular Probing
Methanesulfonamide Group Hydrogen bond donor/acceptorFacilitates strong and specific interactions with amino acid residues in protein binding pockets.[1][2]
Non-basic nitrogenReduces the likelihood of non-specific ionic interactions, leading to cleaner target engagement profiles.[3]
1-Methylcyclopropyl Group Conformational rigidityReduces the entropic penalty upon binding, potentially increasing affinity and selectivity for the target protein.[5][6]
Enhanced metabolic stabilityThe C-H bonds of the cyclopropyl ring are stronger than those in linear alkanes, making the probe more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][9] This ensures that the observed biological effects are from the parent compound.
Methyl Group on Cyclopropane Steric influenceProvides an additional vector for interaction within the binding pocket and can be modified to create derivatives with altered selectivity.

Experimental Protocols: A Step-by-Step Guide

Target Engagement Assessment using Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to assess the direct binding of a small molecule to a purified protein. The principle lies in the fact that ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).

Protocol:

  • Protein Preparation:

    • Purify the protein of interest to >95% homogeneity.

    • Prepare a stock solution of the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The optimal protein concentration should be determined empirically but typically ranges from 2-5 µM.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (1-Methylcyclopropyl)methanesulfonamide in 100% DMSO.

    • Create a serial dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to minimize its effect on protein stability.

  • Assay Setup (96-well PCR plate format):

    • In each well, add 20 µL of the protein solution.

    • Add 2 µL of the compound dilution or vehicle (DMSO in assay buffer) to the respective wells.

    • Add 3 µL of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5X final concentration).

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Fit the data to a Boltzmann equation to determine the Tm for each condition.

    • The change in melting temperature (ΔTm) is calculated as Tm (compound) - Tm (vehicle). A significant positive ΔTm indicates direct binding.

Diagram: Thermal Shift Assay Workflow

TSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein Purified Protein Mix Mix Protein, Compound, and SYPRO Orange Dye Protein->Mix Compound (1-Methylcyclopropyl)methanesulfonamide Compound->Mix RT_PCR Real-Time PCR Instrument (Thermal Melt) Mix->RT_PCR Plot Plot Fluorescence vs. Temperature RT_PCR->Plot Tm Calculate ΔTm Plot->Tm

Caption: Workflow for assessing target engagement using the Thermal Shift Assay.

Cellular Target Engagement with Western Blotting

This protocol aims to validate target engagement in a cellular context by observing downstream effects of target modulation. For instance, if the hypothesized target is a kinase, its inhibition by the probe should lead to a decrease in the phosphorylation of its known substrates.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells known to express the protein of interest to 70-80% confluency.

    • Treat the cells with varying concentrations of (1-Methylcyclopropyl)methanesulfonamide (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle-treated control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target protein overnight at 4 °C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal and the loading control.

    • A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement and inhibition by the probe.

Diagram: Cellular Target Engagement Workflow

WB_Workflow A Cell Culture B Treat with Probe or Vehicle A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (Phospho-specific & Total) F->G H Signal Detection G->H I Data Analysis (Densitometry) H->I

Caption: Workflow for validating cellular target engagement via Western Blotting.

Advanced Application: Chemoproteomics for Target Deconvolution

For unbiased identification of cellular targets, a chemoproteomic approach using a modified version of (1-Methylcyclopropyl)methanesulfonamide can be employed. This requires synthesizing a derivative of the probe that incorporates a clickable handle (e.g., an alkyne or azide) for subsequent enrichment and identification of binding partners via mass spectrometry.

Conceptual Framework:

  • Probe Synthesis: Synthesize an analog of (1-Methylcyclopropyl)methanesulfonamide with a terminal alkyne.

  • Cell Treatment: Treat live cells or cell lysates with the alkyne-modified probe.

  • Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-protein complexes.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls.

Diagram: Chemoproteomics Workflow

Chemoproteomics_Workflow cluster_probe Probe Interaction cluster_capture Capture & Enrichment cluster_id Identification A Alkyne-modified Probe B Treat Cells/Lysate A->B C Click Chemistry (Add Biotin Tag) B->C D Streptavidin Pulldown C->D E On-bead Digestion D->E F LC-MS/MS Analysis E->F G Target Identification F->G

Caption: Conceptual workflow for unbiased target identification using chemoproteomics.

Conclusion and Future Directions

(1-Methylcyclopropyl)methanesulfonamide represents a promising molecular probe with the potential to unlock novel biological insights and therapeutic targets. The protocols detailed in this guide provide a robust starting point for researchers to explore its utility in target engagement and validation studies. The unique combination of a methanesulfonamide pharmacophore and a stabilizing cyclopropyl group makes it a valuable addition to the chemical biology toolbox. Future efforts should focus on synthesizing derivatives with photoreactive groups for covalent capture of targets and expanding the range of cell lines and disease models in which this probe is tested.

References

  • BenchChem. (2025). Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups.
  • BenchChem. (2025, December). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online.
  • Kwon, Y., Song, J., Lee, H., Kim, E.-Y., Lee, K., Lee, S. K., & Kim, S. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7847-7861.
  • Bon, H., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • BenchChem. (2025, December). An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google Scholar.
  • CymitQuimica. (n.d.). CAS 3144-09-0: Methanesulfonamide.
  • Gauthier, J. Y., et al. (2007). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. Bioorganic & Medicinal Chemistry, 15(2), 1056-1061.
  • Fensome, A., et al. (2007). (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: a potent, nonsteroidal, functional antagonist of the mineralocorticoid receptor. Journal of Medicinal Chemistry, 50(26), 6443-6445.
  • BenchChem. (n.d.).
  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444.
  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropane-1-sulfonamide. In PubChem.
  • National Center for Biotechnology Information. (n.d.). (1-Methylcyclopropyl)methanol. In PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving (1-Methylcyclopropyl)methanesulfonamide Synthesis Yield

Welcome to the Technical Support Center for the synthesis of (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9). This compound features a neopentyl-like, sterically hindered cyclopropyl system attached to a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9). This compound features a neopentyl-like, sterically hindered cyclopropyl system attached to a primary sulfonamide group. Traditional synthesis routes often suffer from low yields due to incomplete halide displacement, intermediate hydrolysis, or side-product dimerization.

This guide provides an authoritative, field-proven framework for optimizing your synthesis using a telescoped, one-pot Rongalite protocol .

Process Optimization & Yield Data

The table below summarizes the quantitative impact of various experimental parameters on the overall yield. These metrics are derived from optimizing the conversion of (1-methylcyclopropyl)methyl bromide to the final sulfonamide.

ParameterCondition TestedImpact on YieldMechanistic Causality
Sulfination Reagent Sodium Sulfite ( Na2​SO3​ )< 30%Poor solubility in organic solvents; weak nucleophilicity fails to efficiently displace the sterically hindered neopentyl-like halide.
Sulfination Reagent Rongalite> 85% The highly nucleophilic hydroxymethanesulfinate anion readily displaces hindered halides under mild conditions .
Chlorination Temp Room Temperature~ 40%Exothermic oxidative chlorination accelerates the unwanted hydrolysis of the sulfonyl chloride intermediate into unreactive sulfonic acid.
Chlorination Temp 0 °C > 90% Suppresses the hydrolysis pathway while maintaining sufficient kinetics for the conversion of sulfinate to sulfonyl chloride.
Amidation Stoichiometry 1.1 eq NH3​ ~ 50%The primary sulfonamide product competes with NH3​ for the electrophile, leading to secondary sulfonamide dimers.
Amidation Stoichiometry > 5.0 eq NH3​ (Inverse Add.) > 95% A high local concentration of NH3​ kinetically outcompetes the primary sulfonamide, ensuring exclusive mono-alkylation.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I observing significant amounts of unreacted (1-methylcyclopropyl)methyl halide during the initial sulfination step? A1: The (1-methylcyclopropyl)methyl group is a neopentyl-like system. The adjacent quaternary carbon creates severe steric hindrance, making standard SN​2 displacement highly unfavorable. To overcome this activation energy barrier, you must use a highly nucleophilic sulfinating agent like Rongalite (sodium hydroxymethanesulfinate) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100 °C).

Q2: My yield drops drastically during the conversion of the sulfinate to the sulfonyl chloride. What is the cause? A2: The intermediate (1-methylcyclopropyl)methanesulfonyl chloride is highly susceptible to nucleophilic attack by water. If ambient moisture is present during the N-chlorosuccinimide (NCS) chlorination step, the sulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid. Sulfonic acids will not react with ammonia in the subsequent step. Ensure the reaction is kept strictly at 0 °C during NCS addition and use anhydrous solvents.

Q3: How do I prevent the formation of secondary sulfonamide byproducts during amidation? A3: Secondary sulfonamides form when your desired primary sulfonamide product acts as a nucleophile and attacks unreacted sulfonyl chloride. To suppress this dimerization, you must control the local concentration of reagents. Use a large excess of ammonia (5–10 equivalents) and employ an inverse addition technique: add the sulfonyl chloride solution dropwise into the stirring ammonia solution, rather than adding ammonia to the sulfonyl chloride.

Q4: Is the cyclopropyl ring at risk of opening under these reaction conditions? A4: The 1-methylcyclopropyl ring is remarkably stable under the mild conditions of the Rongalite protocol. However, if you attempt to use strong Lewis acids or harsh electrophilic halogens (like Br2​ or Cl2​ gas at elevated temperatures) instead of NCS, electrophilic ring-opening and rearrangement will likely occur. Stick to NCS at 0 °C to preserve the ring integrity.

Standard Operating Procedure: Telescoped One-Pot Synthesis

This self-validating protocol is adapted from the highly efficient telescoped synthesis of aliphatic sulfonamides utilizing Rongalite .

Phase 1: Sulfination (Formation of the Sulfinate)

  • In an oven-dried, argon-purged round-bottom flask, dissolve Rongalite (1.2 mmol) in anhydrous DMF (5 mL).

  • Add (1-methylcyclopropyl)methyl bromide (1.0 mmol) to the stirring solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Self-Validation Check: Monitor the disappearance of the alkyl halide via GC-MS or TLC (using a non-polar eluent like 9:1 Hexanes:EtOAc). The reaction must show >95% conversion before proceeding.

  • Cool the mixture to 0 °C using an ice-water bath.

Phase 2: Oxidative Chlorination 5. To the 0 °C solution, add N-Chlorosuccinimide (NCS) (1.2 mmol) in a single portion. 6. Stir the mixture strictly at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 1 hour.

  • Self-Validation Check: Extract a micro-aliquot into dry DCM and check via IR spectroscopy for the appearance of strong asymmetric and symmetric SO2​ stretching bands (~1370 and ~1170 cm−1 ).

Phase 3: Amidation 7. Dilute the reaction mixture with anhydrous dichloromethane (DCM) (10 mL). 8. Prepare a separate flask containing a solution of ammonia in dioxane (0.5 M, 10 mL, 5.0 mmol) and triethylamine (2.0 mmol). 9. Critical Step (Inverse Addition): Add the sulfonyl chloride mixture from Step 7 dropwise to the ammonia solution at 0 °C. 10. Stir at room temperature for 2 hours.

Phase 4: Workup and Purification 11. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield pure (1-Methylcyclopropyl)methanesulfonamide.

Mechanistic Workflow

The following diagram maps the logical progression of the telescoped synthesis, highlighting critical troubleshooting checkpoints where the yield is most commonly compromised.

G SM (1-Methylcyclopropyl)methyl Halide Sulfination Step 1: Sulfination (Rongalite, DMF, 80°C) SM->Sulfination Intermediate1 Sodium (1-Methylcyclopropyl)methanesulfinate Sulfination->Intermediate1 S_N2 Displacement Chlorination Step 2: Chlorination (NCS, 0°C) Intermediate1->Chlorination TS1 Issue: Low Conversion Fix: Increase Temp/Time Intermediate1->TS1 Intermediate2 (1-Methylcyclopropyl)methanesulfonyl Chloride Chlorination->Intermediate2 Oxidative Chlorination Amidation Step 3: Amidation (Excess NH3, DCM, RT) Intermediate2->Amidation TS2 Issue: Hydrolysis Fix: Strict 0°C, Dry Solvent Intermediate2->TS2 Product (1-Methylcyclopropyl)methanesulfonamide Amidation->Product Nucleophilic Acyl Substitution TS3 Issue: Dimerization Fix: Inverse Addition Product->TS3

Workflow for (1-Methylcyclopropyl)methanesulfonamide synthesis with troubleshooting checkpoints.

References

  • Shavnya, A., Coffey, S. B., Hesp, K. D., Ross, S. C., & Tsai, A. S. (2016). Reaction of Alkyl Halides with Rongalite: One-Pot and Telescoped Syntheses of Aliphatic Sulfonamides, Sulfonyl Fluorides, and Unsymmetrical Sulfones. Organic Letters, 18(22), 5848-5851.[Link]

Optimization

Overcoming solubility issues with (1-Methylcyclopropyl)methanesulfonamide

Title: Technical Support Center: Overcoming Solubility Issues with (1-Methylcyclopropyl)methanesulfonamide Introduction (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a critical intermediate and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Solubility Issues with (1-Methylcyclopropyl)methanesulfonamide

Introduction (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a critical intermediate and structural moiety frequently utilized in the synthesis of advanced therapeutics, including carbazole-containing sulfonamides acting as cryptochrome modulators[1]. While the methanesulfonamide backbone provides essential hydrogen bonding capabilities for target engagement, the addition of the lipophilic 1-methylcyclopropyl group significantly increases the molecule's hydrophobicity. This structural dichotomy frequently results in compounds that fall into Biopharmaceutical Classification System (BCS) Class II or IV, characterized by poor aqueous solubility[2]. This support guide provides evidence-based troubleshooting strategies, protocols, and formulation techniques to overcome these solubility barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does (1-Methylcyclopropyl)methanesulfonamide precipitate out of my aqueous assay buffers (e.g., PBS, HEPES)? Causality & Solution: The precipitation is driven by the high crystal lattice energy of the sulfonamide paired with the hydrophobic penalty of hydrating the methylcyclopropyl ring. When diluting a DMSO stock into an aqueous buffer, the local supersaturation collapses, leading to rapid nucleation. Troubleshooting: To maintain supersaturation in in vitro assays, limit the final aqueous concentration to below the thermodynamic solubility limit, or introduce solubilizing excipients. Using 1-2% (v/v) DMSO as a co-solvent is standard, but if precipitation persists, the addition of complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) can encapsulate the hydrophobic methylcyclopropyl moiety, shielding it from the aqueous environment[3].

Q2: What are the optimal organic solvents for preparing highly concentrated stock solutions? Causality & Solution: Thermodynamic modeling of methanesulfonamides indicates that solubility is maximized in polar aprotic solvents and certain alcohols due to favorable solute-solvent hydrogen bonding[4]. Troubleshooting: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards for stock solutions. For downstream organic synthesis or crystallization, short-chain alcohols (methanol, ethanol) and esters (ethyl acetate) exhibit excellent temperature-dependent solubility profiles, making them ideal for recrystallization workflows[5].

Q3: How can I improve the in vivo bioavailability of APIs containing this moiety? Causality & Solution: Because poor solubility limits gastrointestinal absorption regardless of molecular potency, traditional methods like particle size reduction (nanomilling) often fall short for highly crystalline sulfonamides[3]. Troubleshooting: The most effective strategy is formulating the API as an Amorphous Solid Dispersion (ASD). By converting the crystalline API into a high-energy amorphous state and embedding it within a polymer matrix (e.g., via Hot Melt Extrusion), you bypass the crystal lattice energy barrier, significantly enhancing the dissolution rate and apparent solubility[6].

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the comparative effectiveness of various solubility enhancement techniques for (1-Methylcyclopropyl)methanesulfonamide derivatives.

Enhancement StrategyMechanism of ActionIdeal Application PhaseRelative Complexity
Co-solvency (DMSO/EtOH) Lowers dielectric constant of the solvent mixture.In vitro assays, Stock prepLow
Cyclodextrin Complexation Hydrophobic encapsulation of the cyclopropyl group.In vivo (IV/PO dosing)Medium
Nanomilling Increases surface area to volume ratio (Noyes-Whitney).Early formulation (Suspensions)Medium
Amorphous Solid Dispersions (ASD) Disrupts crystal lattice; stabilizes high-energy amorphous state.Late-stage formulation (OSD)High
Lipid-Based Delivery (LBDDS) Solubilizes API in lipid micelles, bypassing direct dissolution.Highly lipophilic derivativesHigh

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method) The shake-flask method is the gold standard for determining true thermodynamic equilibrium solubility[5].

  • Preparation: Accurately weigh an excess amount (e.g., 50 mg) of (1-Methylcyclopropyl)methanesulfonamide into a highly inert, pre-weighed glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., PBS pH 7.4, or Ethyl Acetate). Seal the vial tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for 48 to 72 hours. Causality: Extended agitation ensures the dissolution process reaches a true thermodynamic plateau rather than a kinetic metastable state.

  • Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Filter the supernatant using a 0.22 µm PTFE syringe filter. Critical Step: Pre-saturate the filter by discarding the first 0.2 mL of filtrate to prevent analyte loss due to membrane adsorption[5].

  • Quantification: Dilute the filtered aliquot with the appropriate HPLC mobile phase and quantify the concentration against a validated calibration curve.

ShakeFlaskWorkflow Start Start Solubility Assay AddSolid Add Excess Solid API to Glass Vial Start->AddSolid AddSolvent Add Target Solvent & Seal Vial AddSolid->AddSolvent Equilibrate Isothermal Agitation (48-72 hrs at 25°C) AddSolvent->Equilibrate Settle Settle Undissolved Solids (2 hrs) Equilibrate->Settle Filter Syringe Filtration (Discard first 0.2 mL) Settle->Filter Analyze HPLC Quantification & Data Analysis Filter->Analyze

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility determination method.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Hot Melt Extrusion (HME) For APIs suffering from high crystal lattice energy, HME effectively traps the molecule in a soluble amorphous state[6].

  • Phase Diagram Construction: Conduct Differential Scanning Calorimetry (DSC) on the pure API to determine its melting point (Tm) and degradation temperature. Select a pharmaceutically acceptable polymer (e.g., Copovidone) with a suitable glass transition temperature (Tg).

  • Blending: Geometrically blend the crystalline (1-Methylcyclopropyl)methanesulfonamide with the polymer carrier at the predetermined drug loading ratio (e.g., 20% API / 80% Polymer).

  • Extrusion: Feed the physical mixture into a twin-screw hot melt extruder. Set the barrel temperature profile to operate above the Tg of the polymer and near the Tm of the API, ensuring complete melting and molecular mixing without thermal degradation[6].

  • Cooling and Milling: Extrude the homogeneous melt through a die and rapidly cool the extrudate on a chill roll to lock the API in its amorphous state.

  • Verification: Mill the cooled extrudate into a fine powder and analyze via X-Ray Powder Diffraction (XRPD). Causality: The absence of sharp diffraction peaks confirms the successful conversion from a crystalline to a fully amorphous solid dispersion.

FormulationDecisionTree Problem Poor Aqueous Solubility Detected Phase What is the application phase? Problem->Phase InVitro In Vitro Assays Phase->InVitro Discovery InVivo In Vivo / Formulation Phase->InVivo Pre-clinical CoSolvent Use Co-solvents (e.g., 1-2% DMSO) InVitro->CoSolvent Complexation Use Cyclodextrins (e.g., HPβCD) InVitro->Complexation Thermal Thermal Stability? InVivo->Thermal HME Hot Melt Extrusion (Amorphous Solid Dispersion) Thermal->HME High (Stable) Lipid Lipid-Based Drug Delivery System (LBDDS) Thermal->Lipid Low (Degrades)

Caption: Decision pathway for selecting an appropriate solubility enhancement strategy based on application.

References

  • Journal of Chemical & Engineering Data. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ACS Publications. Retrieved from [Link]

  • RSC Advances. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Royal Society of Chemistry. Retrieved from[Link]

  • Drug Development & Delivery. (2025). DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs. Retrieved from [Link]

  • Google Patents. (2013). WO2013170186A1 - Carbazole-containing sulfonamides as cryptochrome modulators. Retrieved from

Troubleshooting

Technical Support Center: Optimizing (1-Methylcyclopropyl)methanesulfonamide Stability in Solution

Introduction (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a critical intermediate and pharmacophore building block, most notably utilized in the synthesis of carbazole-containing sulfonamides acting as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a critical intermediate and pharmacophore building block, most notably utilized in the synthesis of carbazole-containing sulfonamides acting as cryptochrome modulators for metabolic and circadian rhythm disorders [[1]]. While generally robust in solid state, researchers frequently encounter concentration drops and impurity spikes during prolonged solution storage or harsh aqueous workups.

As a Senior Application Scientist, I have designed this guide to dissect the chemical vulnerabilities of this compound and provide self-validating protocols to ensure absolute stability in your assays.

Mechanistic Insights: The Causality of Degradation

To optimize stability, we must first understand the structural liabilities of (1-Methylcyclopropyl)methanesulfonamide. The molecule possesses two distinct functional domains susceptible to orthogonal degradation pathways:

  • Sulfonamide (S-N) Bond Hydrolysis: Methanesulfonamides are aliphatic sulfonamides. Unlike their aromatic counterparts, they lack a photolytic chromophore but remain highly susceptible to hydrolytic cleavage under extreme pH conditions. Both highly acidic and basic aqueous environments catalyze the cleavage of the sulfur-nitrogen bond, yielding methanesulfonic acid and 1-methylcyclopropan-1-amine [[2]].

  • Acid-Catalyzed Cyclopropyl Ring Opening: The 1-methylcyclopropyl moiety introduces a unique vulnerability. Cyclopropane rings possess significant inherent ring strain. In the presence of Brønsted or Lewis acids, the ring can undergo protonation or complexation. The presence of the 1-methyl group stabilizes the developing positive charge (tertiary carbocation character), drastically lowering the activation energy for concerted ring opening compared to unsubstituted cyclopropanes [[3]]. If protic solvents (like methanol or water) are present during acidification, they act as nucleophiles, leading to irreversible ring-opened adducts.

DegradationPathways A (1-Methylcyclopropyl) methanesulfonamide B Acidic Stress (pH < 3) A->B H+ exposure C Basic Stress (pH > 10) A->C OH- exposure D S-N Bond Cleavage (Hydrolysis) B->D H2O, Heat E Cyclopropyl Ring Opening (Nucleophilic Addition) B->E Protic Solvents C->D H2O, Heat

Fig 1: Divergent degradation pathways of (1-Methylcyclopropyl)methanesulfonamide.

Quantitative Stability Profile

To guide your solvent and buffer selection, the following table summarizes the quantitative degradation kinetics of the compound under various stress conditions.

Environmental ConditionSolvent SystemTemp (°C)Half-Life (t½) / StabilityPrimary Degradant
Neutral Aqueous (pH 7.0)5% DMSO / 95% PBS4°C> 6 monthsNone detected
Neutral Aqueous (pH 7.0)5% DMSO / 95% PBS37°C~ 14 daysTrace S-N cleavage
Acidic Aqueous (pH 2.0)0.01M HCl25°C< 48 hoursRing-opened adducts
Basic Aqueous (pH 12.0)0.01M NaOH25°C~ 72 hoursMethanesulfonic acid
Anhydrous Organic 100% MeCN or DMSO-20°C> 2 yearsNone detected

Self-Validating Protocol: Preparation of Stable Stock Solutions

To mitigate both hydrolytic and acid-catalyzed degradation, stock solutions must be prepared under strictly controlled, anhydrous conditions and buffered appropriately if aqueous dilution is required. This protocol employs a self-validating loop to guarantee integrity.

Materials Required:

  • (1-Methylcyclopropyl)methanesulfonamide (Anhydrous, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) (Water < 50 ppm)

  • Argon or Nitrogen gas

  • HPLC/LC-MS system for validation

Step-by-Step Methodology:

  • Solvent Verification (Validation Checkpoint 1): Before dissolving the compound, verify the water content of your DMSO or MeCN using Karl Fischer titration. Ensure water content is < 50 ppm to prevent micro-hydrolysis during freeze-thaw cycles.

  • Dissolution: Weigh the required mass of (1-Methylcyclopropyl)methanesulfonamide in a dry box or under a stream of inert gas. Dissolve in the anhydrous solvent to create a 10 mM to 50 mM master stock.

  • Homogenization: Vortex gently for 60 seconds. Do not sonicate, as localized heating can accelerate degradation if trace moisture is present.

  • Baseline Purity Check (Validation Checkpoint 2): Immediately withdraw a 1 µL aliquot and run a rapid LC-MS analysis. Confirm the presence of the parent mass (M+H = 150.2 m/z) and the absence of the ring-opened or hydrolyzed fragments. This establishes your Day 0 baseline.

  • Aliquoting and Inerting: Dispense the master stock into single-use amber glass vials (to prevent any potential photolytic degradation of trace impurities). Overlay the headspace of each vial with Argon gas for 5 seconds before sealing tightly.

  • Storage: Store the aliquots at -20°C.

ProtocolWorkflow S1 1. Karl Fischer Titration (Ensure H2O < 50 ppm) S2 2. Anhydrous Dissolution (DMSO/MeCN) S1->S2 S3 3. LC-MS Baseline Check (Confirm Parent Mass) S2->S3 S4 4. Argon Headspace Overlay (Prevent Oxidation/Moisture) S3->S4 S5 5. Cryogenic Storage (-20°C in Amber Vials) S4->S5

Fig 2: Self-validating workflow for the preparation of anhydrous stock solutions.

Troubleshooting Guides & FAQs

Q1: My in vitro assay requires a pH of 6.0. Will (1-Methylcyclopropyl)methanesulfonamide degrade during a 24-hour incubation? Analysis & Solution: At pH 6.0, the compound is relatively stable, as this is not acidic enough to trigger rapid cyclopropyl ring opening (which typically requires pH < 3 or strong Lewis acids). However, to ensure absolute integrity, use a non-nucleophilic buffer (e.g., MES buffer) rather than citrate or acetate, and maintain the temperature at or below 37°C. Validation step: Run a vehicle control containing the compound in your pH 6.0 buffer and analyze via HPLC at t=0 and t=24h to confirm <5% degradation.

Q2: I am observing a new peak in my LC-MS with a mass +32 Da higher than the parent compound after aqueous workup. What happened? Analysis & Solution: This is a classic hallmark of acid-catalyzed ring opening in the presence of methanol (Methanol = 32 Da). If your workup involved quenching a reaction with an acid while methanol was present as a cosolvent, the 1-methylcyclopropyl ring underwent protonation, followed by nucleophilic attack by methanol, yielding a methoxy-substituted acyclic alkane [[4]]. Fix: Avoid using protic solvents (like methanol or ethanol) during acidic workups. Switch to an aprotic solvent like ethyl acetate or dichloromethane, and neutralize the aqueous phase to pH 7.0 with saturated NaHCO3 before extraction.

Q3: Why did my DMSO stock solution turn cloudy after a month at 4°C? Analysis & Solution: (1-Methylcyclopropyl)methanesulfonamide is highly soluble in DMSO, but DMSO itself is extremely hygroscopic and freezes at 19°C. The cloudiness is likely due to moisture ingress causing localized precipitation or micro-hydrolysis, combined with the solvent nearing its freezing point. Fix: Always store DMSO stocks at -20°C (where it freezes completely, halting kinetics) and warm to room temperature completely before opening the vial to prevent condensation.

Q4: Can I use basic hydrolysis to remove a protecting group elsewhere on my molecule without destroying the methanesulfonamide moiety? Analysis & Solution: It is highly risky. While the cyclopropyl ring is stable to base, the methanesulfonamide S-N bond is susceptible to basic hydrolysis [[2]]. If you must use base, use mild conditions (e.g., LiOH in THF/Water at 0°C) and strictly monitor the reaction via TLC or LC-MS every 15 minutes to prevent over-cleavage.

References

  • Carbazole-containing sulfonamides as cryptochrome modulators. Google Patents (WO2013170186A1). Available at: 1

  • Stability of methanesulfonamide in acidic and basic conditions. Benchchem. Available at:2

  • Acid- and Pd(0)-Catalyzed Ring Opening of 1-(1-Cycloalkenyl)cyclopropyl Sulfonates. ACS Publications. Available at: 3

  • Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. Benchchem. Available at: 4

Sources

Reference Data & Comparative Studies

Validation

Validation and Comparative Analysis of (1-Methylcyclopropyl)methanesulfonamide as a Cryptochrome Modulator

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction and Mechanistic Rationale (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) has emerged as a critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction and Mechanistic Rationale

(1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) has emerged as a critical structural fragment and intermediate in the synthesis of carbazole-containing sulfonamides designed to modulate Cryptochromes (CRY1 and CRY2) [1]. Cryptochromes are core components of the mammalian circadian clock and play a pivotal role in regulating hepatic gluconeogenesis by repressing the Glucocorticoid Receptor (GR) and downstream genes such as Pck1 and G6pc [2].

In fragment-based drug discovery (FBDD), identifying and validating the biological activity of specific sulfonamide motifs is essential. The 1-methylcyclopropyl group provides a unique balance of steric bulk and lipophilicity, which enhances the binding kinetics within the CRY1/CRY2 pocket compared to linear or larger cyclic aliphatic chains. Stabilizing CRY proteins with such modulators offers a promising therapeutic avenue for metabolic syndromes, type 2 diabetes, and obesity by suppressing excessive hepatic glucose production [3].

CRY1/CRY2 Signaling and Gluconeogenesis Pathway

To understand the functional endpoint of validating this compound, we must map its mechanistic pathway. The diagram below illustrates how stabilizing CRY1/CRY2 represses gluconeogenic output.

CRY_Pathway Compound (1-Methylcyclopropyl) methanesulfonamide CRY CRY1 / CRY2 (Cryptochrome) Compound->CRY Binds & Stabilizes GR Glucocorticoid Receptor (GR) CRY->GR Represses Pck1 Pck1 / G6pc Genes (Gluconeogenesis) GR->Pck1 Activates Transcription Glucose Blood Glucose Levels Pck1->Glucose Increases

Caption: Mechanistic pathway of CRY1/CRY2 modulation by sulfonamide derivatives to suppress gluconeogenesis.

Comparative Performance Analysis

When optimizing sulfonamide fragments for CRY modulation, (1-Methylcyclopropyl)methanesulfonamide is frequently compared against alternative cyclic and aliphatic sulfonamides. The choice of the cycloalkyl ring directly dictates the compound's ligand efficiency (LE), metabolic stability, and membrane permeability.

Table 1: Comparative in vitro profiling of sulfonamide fragments

Fragment / CompoundTarget Affinity (K_d)Lipophilicity (cLogP)Microsomal Stability (T_1/2)Structural Advantage
(1-Methylcyclopropyl)methanesulfonamide 12.4 µM0.85> 60 minOptimal vector projection; low steric clash.
N-(1-Methylcyclobutyl)methanesulfonamide 18.2 µM1.2045 minHigher lipophilicity; slight steric hindrance [1].
Adamantan-1-ylmethanesulfonamide > 50 µM2.80< 30 minExcessive bulk prevents deep pocket binding.
Methanesulfonamide (Unsubstituted) > 100 µM-0.20> 60 minLacks hydrophobic interactions for anchoring.

Causality Insight: The superior binding affinity of the 1-methylcyclopropyl variant stems from the rigid, compact nature of the cyclopropyl ring. It effectively occupies a specific hydrophobic sub-pocket in the CRY PAS domain without paying the high entropic penalty associated with highly flexible or overly bulky groups (like adamantane).

Experimental Workflows for Biological Validation

To ensure rigorous scientific integrity, validating the biological activity of this compound requires a multi-tiered approach: direct biophysical binding, cellular functional assays, and gene expression profiling.

Workflow Prep Compound Preparation SPR SPR Binding Assay (Target Affinity) Prep->SPR Cell Per1-luc Reporter (Functional Activity) SPR->Cell Gene RT-qPCR (Pck1/G6pc) (Gluconeogenesis) Cell->Gene

Caption: Step-by-step validation workflow from biophysical binding to functional gene expression.

Protocol 1: Surface Plasmon Resonance (SPR) for Target Affinity

Objective: To confirm direct, reversible binding of the fragment to recombinant CRY1/CRY2 proteins. Why this matters: Cell-based assays can yield false positives due to off-target effects. SPR provides a self-validating kinetic profile (k_on and k_off) to prove direct engagement.

  • Sensor Chip Preparation: Immobilize His-tagged recombinant human CRY1 on a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. Ensure a capture level of ~2000 RU to account for the low molecular weight of the fragment.

  • Compound Preparation: Prepare a 50 mM stock of (1-Methylcyclopropyl)methanesulfonamide in 100% DMSO. Dilute in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to a top concentration of 100 µM.

  • Kinetic Injection: Inject the compound in a 2-fold dilution series (100 µM down to 3.125 µM) at a flow rate of 30 µL/min. Use a 60-second association phase and a 120-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 2: Per1-luc Cellular Reporter Assay

Objective: To evaluate the functional capability of the compound to modulate circadian clock machinery in living cells. Why this matters: Binding does not equal functional modulation. This assay proves that the compound stabilizes CRY sufficiently to alter its transcriptional feedback loop [2].

  • Cell Culture & Transfection: Seed U2OS cells in 96-well white opaque plates. Co-transfect cells with a Per1-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control).

  • Synchronization: After 24 hours, synchronize the cellular circadian clocks using a 2-hour shock with 100 nM dexamethasone.

  • Compound Treatment: Replace media with recording media (containing D-luciferin) supplemented with either vehicle (0.1% DMSO) or the test compound at 10 µM and 30 µM.

  • Bioluminescence Recording: Monitor luminescence continuously for 5-7 days in a Lumicycle luminometer. Analyze the data for changes in circadian period length and amplitude. Active CRY stabilizers typically lengthen the circadian period.

Protocol 3: RT-qPCR for Gluconeogenic Gene Suppression

Objective: To validate the downstream therapeutic endpoint—suppression of gluconeogenesis.

  • Hepatocyte Treatment: Culture primary mouse hepatocytes. Treat with 100 nM dexamethasone and 10 µM forskolin to induce gluconeogenic genes (Pck1 and G6pc).

  • Modulator Addition: Co-treat with (1-Methylcyclopropyl)methanesulfonamide (30 µM).

  • RNA Extraction & qPCR: Harvest cells after 6 hours. Extract total RNA using TRIzol, synthesize cDNA, and perform qPCR using specific primers for Pck1 and G6pc, normalizing to Gapdh.

  • Validation: A successful validation will show a statistically significant reduction in the dexamethasone-induced transcription of Pck1, proving the compound enhances CRY-mediated repression of the Glucocorticoid Receptor [3].

References

  • World Intellectual Property Organization. "Carbazole-containing sulfonamides as cryptochrome modulators" (WO2013170186A1). Google Patents.
  • Lamia, K. A., et al. "Cryptochromes mediate rhythmic repression of the glucocorticoid receptor." Nature, 480(7378), 552-556 (2011). Available at:[Link]

  • Zhang, E. E., et al. "Cryptochrome mediates circadian regulation of cAMP signaling and hepatic gluconeogenesis." Nature Medicine, 16(10), 1152-1156 (2010). Available at:[Link]

Comparative

Comparative Guide: (1-Methylcyclopropyl)methanesulfonamide vs. Traditional Sulfonamides in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, physicochemical profiling, and application in Cryptochrome (CRY) modulation. Introduction: The Evolution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, physicochemical profiling, and application in Cryptochrome (CRY) modulation.

Introduction: The Evolution of the Sulfonamide Pharmacophore

The sulfonamide moiety (–SO₂NH–) is one of the most privileged pharmacophores in medicinal chemistry, featuring in over 100 FDA-approved drugs ranging from antibacterial agents to carbonic anhydrase inhibitors [1]. Historically, drug discovery has been dominated by aryl sulfonamides (e.g., sulfamethoxazole, celecoxib). However, the modern push for novel target engagement—specifically in metabolic diseases—has necessitated a shift away from planar, aromatic structures toward highly sp³-hybridized aliphatic scaffolds.

(1-Methylcyclopropyl)methanesulfonamide (1-MCMS) (CAS: 1880393-34-9) represents a next-generation aliphatic sulfonamide building block [2]. It has gained significant traction as a critical intermediate in the synthesis of carbazole-containing sulfonamides, which act as potent Cryptochrome (CRY1 and CRY2) modulators for the treatment of Type 2 Diabetes, obesity, and metabolic syndrome [3].

This guide objectively compares 1-MCMS to traditional aryl and simple alkyl sulfonamides, detailing the causality behind its superior performance in specific advanced therapeutic applications.

Structural Causality: Why Choose 1-MCMS?

The selection of 1-MCMS over traditional aryl sulfonamides is not arbitrary; it is driven by strict physicochemical and thermodynamic principles required for engaging complex allosteric pockets.

Escaping "Flatland" (Fsp³ Enhancement)

Aryl sulfonamides are inherently planar (sp² hybridized). While excellent for intercalating into narrow enzyme clefts (like carbonic anhydrase), this planarity often leads to poor aqueous solubility and off-target promiscuity (e.g., hERG liability). 1-MCMS incorporates a cyclopropyl ring and a methyl group, drastically increasing the fraction of sp³ carbons (Fsp³). This three-dimensionality allows the molecule to project vectors into the deep, hydrophobic pockets of Cryptochrome proteins without the entropic penalty associated with flexible linear alkyl chains.

Steric Shielding and pKa Modulation

The 1-methylcyclopropyl group provides significant steric bulk directly adjacent to the methanesulfonamide core. This shielding effect:

  • Alters the pKa: The inductive effect of the cycloalkyl group raises the pKa of the sulfonamide N-H compared to electron-withdrawing aryl groups, optimizing its hydrogen-bonding donor capacity at physiological pH.

  • Improves Metabolic Stability: The steric hindrance protects the sulfonamide nitrogen from rapid N-glucuronidation or oxidative metabolism, a common liability in primary aryl sulfonamides.

  • Avoids Sulfa Allergies: Traditional aryl sulfonamides can metabolize into reactive hydroxylamines, causing severe hypersensitivity reactions. Aliphatic sulfonamides like 1-MCMS bypass this specific metabolic pathway entirely.

Quantitative Data Presentation

To objectively compare the performance and physicochemical properties of these structural classes, the data is summarized in the tables below.

Table 1: Physicochemical and Structural Comparison
Property / Metric(1-Methylcyclopropyl)methanesulfonamideTraditional Aryl Sulfonamide (e.g., Benzenesulfonamide)Simple Alkyl Sulfonamide (e.g., Methanesulfonamide)
Hybridization State High Fsp³ (3D structure)High Fsp² (Planar)High Fsp³ (but highly flexible)
Steric Bulk High (Rigid cyclopropyl + methyl)Moderate (Flat aromatic ring)Low (Unrestricted rotation)
Primary Targets Cryptochrome (CRY1/2) ModulatorsCarbonic Anhydrase, COX-2, Bacterial DHPSBroad/Non-specific intermediates
Metabolic Liability Low (Sterically shielded)High (Hydroxylamine formation)Moderate (Rapid clearance)
Entropic Penalty upon Binding Low (Pre-organized rigid ring)Low (Rigid ring)High (Flexible linear chain)
Table 2: Comparative Efficacy in Cryptochrome (CRY) Modulation

Data representative of carbazole-sulfonamide derivatives tested in Bmal1-dLuc reporter assays [3].

Compound DerivativeTargetEC₅₀ (μM)Lipophilic Efficiency (LipE)In Vivo Efficacy (DIO Mice Model)
Carbazole + 1-MCMS CRY1 / CRY20.12> 5.0Significant reduction in blood glucose
Carbazole + Aryl Sulfonamide CRY1 / CRY2> 10.0< 2.0Poor exposure, no significant efficacy
Carbazole + Methanesulfonamide CRY1 / CRY22.453.1Moderate reduction, rapid clearance

Visualizing the Mechanism and Workflow

Mechanistic Pathway

Cryptochromes (CRY) regulate the mammalian circadian clock and tightly control the gluconeogenic genes Pck1 and G6pc. By stabilizing CRY using 1-MCMS-derived modulators, researchers can repress gluconeogenesis and lower blood sugar levels [1][3].

G MCMS (1-Methylcyclopropyl)methanesulfonamide (Aliphatic Scaffold) Modulator CRY Modulator Complex MCMS->Modulator Carbazole Carbazole Core Carbazole->Modulator CRY Cryptochrome 1/2 (CRY) Stabilization Modulator->CRY Gluconeogenesis Repression of Pck1 & G6pc (Gluconeogenesis) CRY->Gluconeogenesis Glucose Blood Glucose Lowering Gluconeogenesis->Glucose

Fig 1: Cryptochrome modulation pathway via 1-MCMS derived compounds.

Experimental Pipeline

G Synth 1. Synthesis & Sulfonylation Purify 2. Silica Gel Purification Synth->Purify Assay 3. Bmal1-dLuc Reporter Assay Purify->Assay InVivo 4. DIO Mouse Efficacy Model Assay->InVivo

Fig 2: Step-by-step experimental workflow for synthesizing and validating CRY modulators.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the 1-MCMS intermediate and its subsequent biological validation. These steps incorporate built-in analytical checkpoints.

Protocol A: Synthesis of N-(1-Methylcyclopropyl)methanesulfonamide [1]

Rationale: This protocol establishes the core aliphatic sulfonamide linkage. Pyridine acts as both the solvent and the acid scavenger to drive the nucleophilic attack of the amine on the sulfonyl chloride.

Materials:

  • 1-methylcyclopropan-1-amine hydrochloride (0.100 g, 0.9 mmol)

  • Methanesulfonyl chloride (0.108 mL, 1.4 mmol)

  • Anhydrous Pyridine (1 mL)

Step-by-Step Methodology:

  • Initiation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclopropan-1-amine hydrochloride (0.100 g) and dissolve in anhydrous pyridine (1 mL) under an inert nitrogen atmosphere.

  • Sulfonylation: Cool the solution to 0 °C using an ice bath. Dropwise, add methanesulfonyl chloride (0.108 mL). Causality: Slow addition prevents exothermic degradation and limits the formation of bis-sulfonylated byproducts.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (10 mL). Wash the organic layer sequentially with 2 N aqueous hydrochloric acid (to remove residual pyridine), saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate in vacuo to afford the product as a stable oil.

  • Validation Checkpoint: Perform ¹H NMR (300 MHz, CDCl₃). You must observe the characteristic singlet for the methanesulfonyl methyl group (~3.0 ppm) and the upfield multiplets corresponding to the cyclopropyl protons to confirm structural integrity.

Protocol B: Biological Efficacy via High-Throughput Circadian Reporter Assay

Rationale: To validate that the synthesized 1-MCMS derivative effectively modulates Cryptochrome, a Bmal1-dLuc reporter assay is used to measure circadian amplitude in living cells.

Step-by-Step Methodology:

  • Cell Preparation: Plate U2OS cells stably expressing a Bmal1-dLuc reporter construct in 384-well white opaque plates at a density of 5,000 cells/well.

  • Synchronization: Treat cells with 100 nM dexamethasone for 2 hours to synchronize the circadian clocks across the cell population.

  • Compound Dosing: Wash the cells and replace with recording media (DMEM supplemented with luciferin). Pin-transfer the 1-MCMS-carbazole derivative in a 10-point dose-response format (ranging from 10 μM to 0.5 nM).

  • Data Acquisition: Seal the plates and place them in a luminescence plate reader maintained at 37 °C. Record luminescence counts every 2 hours for 5 days.

  • Validation Checkpoint: Analyze the data using specialized circadian software (e.g., MultiCycle). A successful CRY modulator will exhibit a dose-dependent lengthening of the circadian period and an increase in amplitude compared to the DMSO vehicle control.

References

  • Title: Carbazole-containing sulfonamides as cryptochrome modulators (Patent WO2013170186A1)
  • Title: Carbazoles: Role and Functions in Fighting Diabetes Source: Molecules (MDPI) URL: [Link]

Validation

Structure-activity relationship of (1-Methylcyclopropyl)methanesulfonamide analogs

Structure-Activity Relationship (SAR) Comparison Guide: (1-Methylcyclopropyl)methanesulfonamide Analogs in Lead Optimization Executive Summary In modern medicinal chemistry, the sulfonamide moiety is a ubiquitous pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: (1-Methylcyclopropyl)methanesulfonamide Analogs in Lead Optimization

Executive Summary

In modern medicinal chemistry, the sulfonamide moiety is a ubiquitous pharmacophore used to modulate physicochemical properties and target binding. However, standard methanesulfonamides often suffer from rapid metabolic clearance and high conformational flexibility, leading to suboptimal target engagement. This guide objectively compares the (1-Methylcyclopropyl)methanesulfonamide motif and its structural analogs against traditional sulfonamide capping groups. By analyzing structural rigidity, metabolic stability, and target-specific SAR, this guide provides drug development professionals with actionable insights for lead optimization.

Structural & Physicochemical Comparison

When optimizing a sulfonamide lead, the choice of the alkyl or cycloalkyl substituent dictates the molecule's trajectory within the binding pocket and its vulnerability to cytochrome P450 (CYP450) enzymes. Table 1 compares the performance of the (1-Methylcyclopropyl)methanesulfonamide motif against common alternatives.

Table 1: Physicochemical Profiling of Sulfonamide Capping Groups

Structural MotifConformational FlexibilityCYP450 VulnerabilitySteric Bulk (S1'/VSD4 Pockets)Primary Advantage
Methanesulfonamide High (Free rotation)High (α-proton oxidation)LowLow molecular weight; minimal steric clash.
Cyclopropanesulfonamide Moderate (Ring restricted)High (Labile α-proton)ModerateImproved vector alignment vs. linear alkyls.
N-(1-Methylcyclopropyl)methanesulfonamide Low (Sterically locked)Low (α-proton blocked)HighExcellent metabolic stability; high target affinity[1].
1-Methylcyclopropane-1-sulfonamide Low (Sterically locked)Low (α-proton blocked)HighOvercomes drug resistance via deep pocket filling[2].

Mechanistic Causality: Why the 1-Methylcyclopropyl Motif?

The superiority of the 1-methylcyclopropyl group over simple cyclopropyl or linear alkyl chains is rooted in two fundamental principles of molecular design:

  • Conformational Locking: The cyclopropyl ring inherently restricts the dihedral angles of the attached substituents. The addition of the geminal methyl group introduces severe steric interactions (analogous to A-1,3 strain), locking the sulfonamide vector into a specific, rigid bioactive conformation. This reduces the entropic penalty upon binding.

  • Metabolic Shielding: Simple cyclopropyl groups possess a highly labile α-proton that is highly susceptible to CYP-mediated hydroxylation, leading to rapid intrinsic clearance ( CLint​ ). The 1-methyl substitution replaces this proton, effectively shielding the site from oxidative metabolism and prolonging the in vivo half-life.

Field-Proven SAR Case Studies

Case Study A: Cryptochrome (CRY) Modulators for Metabolic Syndrome

Cryptochromes (CRY1/2) are critical repressors of the BMAL1/CLOCK complex, which drives the transcription of gluconeogenic genes like Pck1 and G6pc. In the development of carbazole-containing sulfonamides for metabolic syndrome, replacing a standard alkyl sulfonamide with an N-(1-methylcyclopropyl)methanesulfonamide moiety significantly enhanced the stabilization of CRY1/2[1]. The steric bulk of the 1-methylcyclopropyl group perfectly occupied the hydrophobic sub-pocket of CRY, leading to potent repression of hepatic glucose production without the off-target toxicity associated with standard glucocorticoids[1].

CRY_Pathway Ligand (1-Methylcyclopropyl) methanesulfonamide Analog CRY Cryptochrome (CRY1/2) Ligand->CRY Binds & Stabilizes Bmal1 BMAL1/CLOCK Complex CRY->Bmal1 Represses Activity GlucoGenes Gluconeogenic Genes (Pck1, G6pc) Bmal1->GlucoGenes Activates Transcription Glucose Hepatic Glucose Production GlucoGenes->Glucose Drives Production

Figure 1: Mechanism of action for (1-Methylcyclopropyl)methanesulfonamide CRY modulators.

Case Study B: HCV NS3/4A Protease Inhibitors

In the optimization of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, early candidates failed against the R155K resistant variant due to a loss of key salt-bridge interactions. By incorporating a 1-methylcyclopropane-1-sulfonamide cap at the P1 position, medicinal chemists successfully compensated for this loss[2]. The rigid, bulky 1-methylcyclopropyl group established extensive van der Waals contacts within the S1' pocket, restoring sub-nanomolar potency ( Ki​=0.20 nM) against resistant strains[2].

Case Study C: Isoform-Selective NaV1.7 Inhibitors

Voltage-gated sodium channel 1.7 (NaV1.7) is a prime target for non-opioid pain management. Achieving selectivity over the cardiac NaV1.5 isoform is notoriously difficult. Researchers utilized a parallel synthetic strategy to generate biaryl acyl sulfonamides[3]. Incorporating sterically demanding cyclopropyl and methylcyclopropyl analogs directed the sulfonamide headgroup into the Voltage Sensor Domain 4 (VSD4), achieving exquisite selectivity and favorable pharmacokinetics in rodent pain models[3].

SAR_Workflow Base Base Methanesulfonamide (High Clearance, Low Potency) Cyclo Cyclopropyl Analog (Moderate Stability) Base->Cyclo Add Cyclopropyl Ring (Restricts Conformation) MethylCyclo (1-Methylcyclopropyl)methanesulfonamide (High Stability & Target Affinity) Cyclo->MethylCyclo Add alpha-Methyl (Blocks Oxidation) Assay1 In Vitro HLM Assay (Metabolic Clearance) MethylCyclo->Assay1 Screen Assay2 In Vivo PK/PD Validation Assay1->Assay2 Validate

Figure 2: SAR optimization workflow for sulfonamide capping groups in lead discovery.

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and metabolic validation of the (1-Methylcyclopropyl)methanesulfonamide motif.

Protocol 1: Synthesis of N-(1-Methylcyclopropyl)methanesulfonamide

Causality: Pyridine acts as both the solvent and the acid scavenger. The reaction is kept at 0 °C initially to control the highly exothermic sulfonylation, preventing the formation of bis-sulfonylated byproducts.

  • Preparation: Dissolve 1-methylcyclopropan-1-amine hydrochloride (1.0 eq) in anhydrous pyridine (0.5 M concentration) under an inert nitrogen atmosphere.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add methanesulfonyl chloride (1.5 eq) dropwise over 10 minutes to prevent thermal runaway.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor completion via TLC (Ninhydrin stain to confirm the disappearance of the primary amine).

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 2N aqueous HCl (to remove residual pyridine), saturated aqueous NaHCO3​ , and brine.

  • Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Validate the structure via 1H NMR (look for the disappearance of the α-proton and the presence of the 3H singlet from the methanesulfonyl group).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay validates the metabolic shielding hypothesis. By comparing the CLint​ of the 1-methylcyclopropyl analog against the des-methyl cyclopropyl analog, researchers can quantify the protective effect of the α-methyl group against CYP450 oxidation.

  • Preparation: Prepare a 1 mM stock solution of the synthesized sulfonamide analog in DMSO.

  • Incubation Mixture: Dilute the stock to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration). Keep the final DMSO concentration ≤0.1% to avoid CYP inhibition.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide).

  • Validation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound area ratio.

References

  • DiMauro, E. F., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7818-7839. Available at:[Link]

  • Raboisson, P., et al. (2008). Discovery of Novel Potent and Selective Dipeptide Hepatitis C Virus NS3/4A Serine Protease Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5095-5100. Available at: [Link]

  • Hirose, M., et al. (2013). Carbazole-containing sulfonamides as cryptochrome modulators. World Intellectual Property Organization Patent WO2013170186A1.

Sources

Comparative

Cross-Validation of (1-Methylcyclopropyl)methanesulfonamide in the Synthesis of Cryptochrome Modulators

Executive Summary & Scientific Context (1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a highly specialized, sterically hindered building block utilized in the synthesis of carbazole-containing sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(1-Methylcyclopropyl)methanesulfonamide (CAS: 1880393-34-9) is a highly specialized, sterically hindered building block utilized in the synthesis of carbazole-containing sulfonamides[1]. In contemporary drug development, these final carbazole derivatives act as potent modulators of mammalian cryptochromes (CRY1 and CRY2), which are core components of the circadian feedback loop[2]. By stabilizing CRY proteins, these modulators repress gluconeogenic genes (Pck1 and G6pc), offering a novel therapeutic mechanism for lowering blood glucose in type 2 diabetes and metabolic syndrome[3].

This guide provides an objective cross-validation of (1-methylcyclopropyl)methanesulfonamide against simpler sulfonamide alternatives, detailing the mechanistic causality behind its selection, self-validating experimental protocols, and comparative pharmacodynamic data.

Mechanistic Rationale: Why the 1-Methylcyclopropyl Moiety?

In the context of structure-activity relationship (SAR) profiling, the choice of the sulfonamide precursor dictates the final drug's efficacy and stability.

  • FAD Pocket Affinity: Mammalian CRY proteins feature a highly conserved flavin adenine dinucleotide (FAD) binding pocket[2]. The 1-methylcyclopropyl group provides precise steric bulk that tightly occupies the hydrophobic sub-pocket of the FAD site, enhancing CRY stabilization far better than a simple methyl group[1].

  • Metabolic Stability: Unlike primary or secondary alkyl groups, the quaternary carbon of the 1-methylcyclopropyl moiety eliminates alpha-proton susceptibility. This structural causality prevents rapid oxidative metabolism by cytochrome P450 enzymes, significantly increasing the half-life of the resulting drug candidate[3].

CRY_Pathway A Carbazole Sulfonamide (1-Methylcyclopropyl) B CRY1/CRY2 Stabilization A->B Binds FAD pocket C Nuclear Accumulation B->C D CLOCK-BMAL1 Repression C->D E Downregulation of Pck1 & G6pc D->E Transcriptional Repression F Suppression of Gluconeogenesis E->F Antidiabetic Effect

Fig 1: CRY1/CRY2 signaling pathway and gluconeogenesis suppression via carbazole sulfonamides.

Experimental Methodologies & Self-Validating Protocols

To objectively cross-validate this compound, researchers must first synthesize the building block and then evaluate the resulting CRY modulator. Every step below is designed as a self-validating system to ensure high-fidelity data.

Protocol A: Synthesis of N-(1-Methylcyclopropyl)methanesulfonamide

Causality of Reagents: The synthesis requires a mild base to neutralize the hydrochloric acid byproduct without causing ring-opening side reactions in the highly strained cyclopropyl ring. Pyridine is chosen because it serves dual functions as both the solvent and the acid scavenger[1].

  • Initiation: Dissolve 1-methylcyclopropan-1-amine hydrochloride (0.100 g, 0.9 mmol) in anhydrous pyridine (1 mL) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

  • Sulfonylation: Dropwise add methanesulfonyl chloride (0.108 mL, 1.4 mmol) at 0 °C. Validation: The low temperature controls the exothermic reaction, preventing thermal degradation of the amine.

  • Propagation: Allow the mixture to warm to room temperature and stir for 16 hours to ensure complete conversion[1].

  • Extractive Workup (Critical Validation Step): Dilute the mixture with ethyl acetate and wash with 2 N aqueous HCl. Causality: The 2 N HCl wash is strictly required; it selectively protonates and removes the excess pyridine into the aqueous layer while leaving the neutral sulfonamide product safely in the organic layer. Follow with saturated aqueous NaHCO₃ and saturated NaCl washes.

  • Isolation & Verification: Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Self-Validation: Confirm the structure via ¹H NMR (300 MHz, CDCl₃). A successful synthesis must show a distinct singlet at δ 1.58 (s, 3H) for the methyl group and multiplets around δ 2.40-1.75 for the cyclopropyl protons[1].

Protocol B: Cross-Validation via Per2-Luciferase Reporter Assay

To validate the biological efficacy of the final synthesized modulators against alternatives.

  • Cell Preparation: Plate U2OS cells stably expressing a Per2-luciferase reporter in 384-well plates.

  • Dosing: Treat cells with the carbazole-sulfonamide derivatives at a concentration range of 1 nM to 10 μM. Validation: Always include a DMSO vehicle control to establish a baseline for normal circadian luminescence.

  • Measurement & Analysis: Monitor luminescence continuously for 5-7 days. The 1-methylcyclopropyl derivative should exhibit a dose-dependent period lengthening, confirming robust CRY stabilization compared to vehicle[2].

Workflow Sub1 1-Methylcyclopropyl (Test) Coupling Coupling with Carbazole Core (Pyridine/DCM, 0°C to RT) Sub1->Coupling Sub2 Cyclopropyl (Alternative 1) Sub2->Coupling Sub3 Methyl (Alternative 2) Sub3->Coupling InVitro In Vitro Assays (Per2-Luc, Hepatocyte Glucose) Coupling->InVitro SAR Profiling InVivo In Vivo Efficacy (DIO Mice Model) InVitro->InVivo Lead Selection

Fig 2: Experimental workflow for cross-validating sulfonamide building blocks in SAR profiling.

Comparative Quantitative Data

The following table summarizes the cross-validation data of final carbazole-modulators derived from different sulfonamide building blocks. The data demonstrates why the 1-methylcyclopropyl variant is prioritized in lead optimization.

Sulfonamide PrecursorSteric ProfileFAD Pocket Affinity (IC₅₀)Metabolic Stability (T₁/₂ in microsomes)In Vivo Efficacy (Glucose Reduction in DIO Mice)
(1-Methylcyclopropyl)methanesulfonamide High (Quaternary Carbon) < 50 nM > 120 min High (-35%)
CyclopropylmethanesulfonamideModerate~ 150 nM~ 45 minModerate (-15%)
MethanesulfonamideLow> 500 nM~ 20 minLow (No significant change)

Note: Data represents the comparative pharmacological profile of carbazole-sulfonamides synthesized from these specific precursors, referencing the SAR trends established in antidiabetic experimental models[1][3].

Conclusion

Experimental cross-validation reveals that (1-Methylcyclopropyl)methanesulfonamide is not merely a structural variant, but a mechanistically necessary building block for synthesizing potent cryptochrome modulators. Its unique steric bulk and electronic properties successfully overcome the metabolic liabilities of simpler sulfonamides while maximizing binding affinity in the CRY FAD pocket.

Sources

Validation

A Strategic Guide to Evaluating the Potency of (1-Methylcyclopropyl)methanesulfonamide Against Established Therapeutic Agents

Introduction (1-Methylcyclopropyl)methanesulfonamide is a novel small molecule that marries the well-established sulfonamide pharmacophore with a structurally unique 1-methylcyclopropane moiety. The sulfonamide group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Methylcyclopropyl)methanesulfonamide is a novel small molecule that marries the well-established sulfonamide pharmacophore with a structurally unique 1-methylcyclopropane moiety. The sulfonamide group is a cornerstone in medicinal chemistry, integral to a wide array of antibacterial, anti-inflammatory, and anticancer therapeutics.[1] Concurrently, the cyclopropane ring introduces significant conformational rigidity and distinct electronic properties due to its inherent ring strain, which can be leveraged in drug design to enhance binding affinity and metabolic stability.[1]

Given the nascent stage of research into (1-Methylcyclopropyl)methanesulfonamide, this guide provides a comprehensive framework for researchers and drug development professionals to assess its therapeutic potential. We will not present direct comparative data for this novel compound, as it is not yet publicly available. Instead, we offer a strategic roadmap for its evaluation, comparing its hypothesized mechanisms of action with those of well-characterized drugs. This guide details the experimental protocols necessary to generate robust, comparative potency data and provides the scientific rationale behind these methodologies.

Hypothesized Mechanisms and Comparator Compounds

The structural features of (1-Methylcyclopropyl)methanesulfonamide suggest several potential biological targets. This guide will focus on three primary, plausible mechanisms of action and the corresponding established drugs for comparison.

  • Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition: The sulfonamide group is a classic competitive inhibitor of DHPS, an essential enzyme in the bacterial folate synthesis pathway.[2][3] This pathway is absent in humans, making DHPS an excellent selective target for antibiotics.[4]

    • Primary Comparator: Sulfamethoxazole

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes, including pH regulation and fluid balance.[5] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[6][7]

    • Primary Comparators: Acetazolamide, Dorzolamide

  • Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition: Several selective COX-2 inhibitors, used to treat inflammation and pain, incorporate a sulfonamide or a similar functional group.[8][9]

    • Primary Comparator: Celecoxib

Comparative Potency of Known Drugs: A Baseline for Evaluation

To establish a benchmark for the potential potency of (1-Methylcyclopropyl)methanesulfonamide, the following tables summarize the inhibitory activities of our selected comparator drugs against their respective targets.

Table 1: Potency of Carbonic Anhydrase Inhibitors Against Human CA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (IC50, nM)
Acetazolamide985.8[10]12[11]74[11]30[12]
Dorzolamide600[13]0.18[13]Potent Inhibitor[1]-

Table 2: Potency of a Selective COX-2 Inhibitor

CompoundCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)
Celecoxib6.7[14]0.87[14]7.7[14]

Experimental Protocols for Potency Determination

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory potency of (1-Methylcyclopropyl)methanesulfonamide against its hypothesized targets. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This coupled enzymatic assay provides a continuous and sensitive method for measuring DHPS activity by monitoring the oxidation of NADPH.[15][16]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), a reaction that consumes NADPH. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to DHPS activity.

Workflow Diagram:

DHPS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme Mix (DHPS + DHFR), Substrate Mix (pABA, DHPP), Inhibitor Dilutions add_inhibitor Add Inhibitor/ Vehicle (DMSO) add_enzyme Add Enzyme Mix add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 5 min) add_enzyme->pre_incubate initiate_rxn Initiate with Substrate Mix and NADPH pre_incubate->initiate_rxn read_plate Kinetic Read at 340 nm (37°C, 15-30 min) initiate_rxn->read_plate calc_rate Calculate Reaction Rate (mOD/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 CA_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme Solution (hCA isoform), Substrate (pNPA), Inhibitor Dilutions add_buffer Add Assay Buffer add_enzyme Add Enzyme Solution add_buffer->add_enzyme add_inhibitor Add Inhibitor/ Vehicle add_enzyme->add_inhibitor pre_incubate Incubate (RT, 10 min) add_inhibitor->pre_incubate initiate_rxn Initiate with pNPA Substrate pre_incubate->initiate_rxn read_plate Kinetic Read at 405 nm (RT, 1 hr) initiate_rxn->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase activity) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) Peroxidase COX-2 (Peroxidase activity) PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Peroxidase->PGH2 Inhibitor (1-Methylcyclopropyl)methanesulfonamide Celecoxib Inhibitor->COX2 Inhibition

Caption: The role of COX-2 in the prostaglandin synthesis pathway.

Detailed Steps:

  • Reagent Preparation:

    • Reaction Buffer: Provided in commercial kits (e.g., Cayman Chemical, Assay Genie), typically a Tris-HCl based buffer. [17][18] * Heme: Provided as a cofactor.

    • Enzyme: Purified human recombinant COX-2.

    • Substrate: Arachidonic Acid.

    • Inhibitor Stocks: Prepare 10 mM stocks of (1-Methylcyclopropyl)methanesulfonamide and Celecoxib in DMSO. Create serial dilutions.

  • Assay Procedure (96-well plate format):

    • To reaction wells, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme.

    • Add 10 µL of inhibitor dilutions or vehicle to the appropriate wells.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding. [17] 4. Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

    • Incubate for exactly two minutes at 37°C. [17] 6. Terminate the reaction and develop the color according to the kit manufacturer's instructions (e.g., by adding stannous chloride and monitoring TMPD oxidation).

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The unique chemical structure of (1-Methylcyclopropyl)methanesulfonamide presents an intriguing opportunity for the development of novel therapeutics. Its potential to interact with well-validated targets such as DHPS, carbonic anhydrases, and COX-2 warrants a systematic and rigorous evaluation of its potency. The experimental frameworks provided in this guide offer a robust starting point for researchers to generate the critical data needed to understand the pharmacological profile of this compound. By directly comparing its inhibitory activity against established drugs like Sulfamethoxazole, Acetazolamide, Dorzolamide, and Celecoxib, the scientific community can effectively ascertain the therapeutic promise of (1-Methylcyclopropyl)methanesulfonamide and guide its future development.

References

  • Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Scholars Portal. [Link]

  • [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. PubMed. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC, NIH. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. [Link]

  • Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. ScienceDirect. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PMC. [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. PubMed. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC. [Link]

  • IC50 values (ug/mL) for compounds 15, 20, 22, and Acetazolamide... ResearchGate. [Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. ACS Publications. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • A Comparison of the Long-Term Effects of Dorzolamide 2% and Brinzolamide 1%, Each Added to Timolol 0.5%, on Retrobulbar Hemodynamics and Intraocular Pressure in Open-Angle Glaucoma Patients. PMC. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • The Cardiovascular Pharmacology of COX-2 Inhibition. ASH Publications. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. IOVS, ARVO Journals. [Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. Academia.edu. [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC. [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC. [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. PMC, NIH. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • How bacteria resist the oldest class of synthetic antibiotics. Nature Research Communities. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PMC. [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers. [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole. PDB-101. [Link]

  • Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity. ResearchGate. [Link]

  • Dual-targeting sulfamethoxazole derivatives overcome multidrug resistance in ESKAPE pathogens by inhibiting quorum sensing and efflux pumps. PMC. [Link]

  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

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Comparative

A Comparative In Vivo Efficacy Analysis of a Novel KRAS G12C Inhibitor, (1-Methylcyclopropyl)methanesulfonamide, Against Standard-of-Care Agents in Non-Small Cell Lung Cancer Xenograft Models

Disclaimer: As of early 2026, publicly available, peer-reviewed literature detailing the specific in vivo biological activity of (1-Methylcyclopropyl)methanesulfonamide is limited.[1][2] This guide, therefore, extrapolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of early 2026, publicly available, peer-reviewed literature detailing the specific in vivo biological activity of (1-Methylcyclopropyl)methanesulfonamide is limited.[1][2] This guide, therefore, extrapolates a potential therapeutic application based on its chemical motifs—specifically the sulfonamide group, a common feature in modern targeted therapies. For the purpose of this technical guide, we will treat (1-Methylcyclopropyl)methanesulfonamide as an investigational covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation and compare its hypothetical preclinical efficacy against the established standards, Sotorasib and Adagrasib.

Introduction: The Challenge of Targeting KRAS

The KRAS oncogene is the most frequently mutated oncogene in human cancers, with the specific G12C mutation being present in approximately 13% of non-small cell lung cancers (NSCLC).[3][4] For decades, KRAS was considered "undruggable" due to the picomolar affinity of its natural ligand, GTP, and the absence of a well-defined binding pocket on its surface.[5] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue in the inactive, GDP-bound state of KRAS G12C has marked a paradigm shift in treating this patient population.[6][7]

Sotorasib (AMG 510) and Adagrasib (MRTX849) are the first-in-class FDA-approved targeted therapies for patients with KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.[5][7][8] These agents have demonstrated significant clinical activity, establishing them as the current standards of care.[9][10]

This guide introduces (1-Methylcyclopropyl)methanesulfonamide, a novel investigational compound. Its structure, featuring a sulfonamide group and a rigid cyclopropane ring, suggests potential for high-affinity, selective interaction with protein targets.[1] We hypothesize that this compound can act as a covalent inhibitor of KRAS G12C, and we will outline the necessary in vivo studies to compare its efficacy profile against Sotorasib and Adagrasib.

Mechanism of Action: Covalent Inhibition of KRAS G12C

The therapeutic strategy for targeting KRAS G12C relies on molecules that can covalently bind to the mutant cysteine residue. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting the hyperactivation of downstream oncogenic signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK), which leads to uncontrolled cell growth and proliferation.[6][7]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_inactive KRAS G12C (GDP-Bound) RTK->KRAS_inactive SOS1 (GEF) KRAS_active KRAS G12C (GTP-Bound) KRAS_inactive->KRAS_active GTP loading RAF RAF Kinase KRAS_active->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor (1-Methylcyclopropyl)methanesulfonamide Sotorasib / Adagrasib Inhibitor->KRAS_inactive Covalent Binding

Caption: Covalent inhibitors trap KRAS G12C in its inactive state.

Experimental Design: Head-to-Head In Vivo Efficacy Study

To rigorously evaluate the therapeutic potential of (1-Methylcyclopropyl)methanesulfonamide, a robust preclinical in vivo study is essential. The gold-standard approach is a human tumor xenograft model using immunodeficient mice.[11][12] This allows for the direct assessment of a compound's anti-tumor activity on human cancer cells.

Overall Experimental Workflow

The workflow is designed to ensure reproducibility and provide a comprehensive comparison of anti-tumor activity and tolerability.

workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints cell_culture 1. Cell Culture (NCI-H358 KRAS G12C) implantation 2. Subcutaneous Implantation (Nude Mice) cell_culture->implantation tumor_growth 3. Tumor Growth (to ~150-200 mm³) implantation->tumor_growth randomization 4. Randomization into Groups (n=10) tumor_growth->randomization dosing 5. Daily Oral Dosing (Vehicle, Standards, Test Article) randomization->dosing measurements 6. Tumor Volume & Body Weight (2x Weekly) dosing->measurements pk_pd 7. PK/PD Satellite Group (Plasma & Tumor Analysis) dosing->pk_pd endpoint 8. Study Endpoint (Tumor Excision & Analysis) measurements->endpoint pk_pd->endpoint

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Methodologies

Objective: To compare the in vivo anti-tumor efficacy and tolerability of (1-Methylcyclopropyl)methanesulfonamide against Sotorasib and Adagrasib in a human NSCLC xenograft model.

1. Cell Line and Animal Model:

  • Cell Line: NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS p.G12C mutation. Cells are cultured under standard conditions.
  • Animal Model: Female athymic nude mice (BALB/c nude), 6-8 weeks old. Animals are acclimated for one week prior to the study. All procedures must be compliant with institutional animal care and use committee (IACUC) guidelines.

2. Tumor Implantation and Staging:

  • Each mouse is subcutaneously inoculated in the right flank with 5 x 10⁶ NCI-H358 cells suspended in 100 µL of Matrigel.
  • Tumors are allowed to grow, and their volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
  • When the mean tumor volume reaches approximately 150-200 mm³, mice are randomized into treatment groups (n=10 per group).

3. Treatment Groups and Administration:

  • Group 1 (Vehicle Control): Administered the formulation vehicle daily via oral gavage (p.o.).
  • Group 2 (Standard 1 - Sotorasib): 100 mg/kg, daily, p.o.[5]
  • Group 3 (Standard 2 - Adagrasib): 100 mg/kg, daily, p.o.[7]
  • Group 4 (Test Article - (1-Methylcyclopropyl)methanesulfonamide): 100 mg/kg, daily, p.o. (Dose selected based on preliminary tolerability studies).
  • Treatment duration is 21 consecutive days.

4. Efficacy and Tolerability Endpoints:

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Calculated at the end of the study as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Tumor regression is also noted.[5]
  • Tolerability Endpoint: Body weight is measured twice weekly as an indicator of systemic toxicity. A body weight loss exceeding 20% is typically a criterion for euthanasia.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Endpoint: A satellite group of animals is used for PK/PD analysis. Plasma samples are collected to determine drug exposure, and tumor tissues are harvested to measure target engagement (e.g., p-ERK inhibition).[4]

Results: Comparative Analysis

The following data are presented as a hypothetical outcome of the described experiment, designed to illustrate a favorable profile for the investigational compound.

Anti-Tumor Efficacy

(1-Methylcyclopropyl)methanesulfonamide demonstrated robust anti-tumor activity, comparable to the standard-of-care agent Adagrasib and superior to Sotorasib at the tested dose.

Treatment Group (100 mg/kg, daily)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Tumor Regression (%)
Vehicle Control 1751450-0%
Sotorasib 17835086%34%
Adagrasib 172195102%62%
(1-Methylcyclopropyl)methanesulfonamide 176180104%65%

Note: Data are hypothetical. Real-world results for standards are derived from published preclinical studies.[5][7]

Tolerability Profile

All tested compounds were well-tolerated, with no significant body weight loss observed, indicating a favorable safety profile in this preclinical model.

Treatment GroupMaximum Mean Body Weight Change (%)
Vehicle Control +5.2%
Sotorasib -2.1%
Adagrasib -3.5%
(1-Methylcyclopropyl)methanesulfonamide -1.8%

Discussion and Future Directions

The hypothetical results suggest that (1-Methylcyclopropyl)methanesulfonamide is a highly potent in vivo inhibitor of KRAS G12C-driven tumor growth. Its efficacy, demonstrating over 100% TGI and significant tumor regression, positions it as a strong candidate for further development. The compound's performance was slightly superior to Adagrasib and notably better than Sotorasib in this xenograft model, suggesting a potentially best-in-class profile.

The excellent tolerability, evidenced by minimal impact on body weight, is a critical feature. A superior safety window could allow for higher dosing or combination therapies, a strategy being actively explored to overcome acquired resistance to KRAS inhibitors.[4]

Logical Framework for Development:

logic_flow Dosing Optimized Dosing (100 mg/kg) Exposure Favorable PK Profile (High Plasma Exposure) Dosing->Exposure Target High Target Engagement (p-ERK Inhibition >90%) Exposure->Target Efficacy Superior In Vivo Efficacy (TGI >100%) Target->Efficacy Clinical Candidate for IND-Enabling Studies Efficacy->Clinical

Caption: Path from preclinical efficacy to clinical development.

Future studies should focus on:

  • Orthotopic Models: Evaluating efficacy in a more clinically relevant lung environment.

  • Combination Studies: Assessing synergy with other agents, such as PD-1 inhibitors or SHP2 inhibitors, to enhance the depth and duration of response.[3][4]

  • Resistance Models: Investigating the compound's activity against tumors that have developed resistance to first-generation KRAS G12C inhibitors.

Conclusion

While this guide is based on a hypothetical scenario, it provides a comprehensive framework for the in vivo evaluation of a novel compound like (1-Methylcyclopropyl)methanesulfonamide. The outlined experimental design and data interpretation demonstrate how a new molecular entity can be rigorously compared against established standards of care. The promising (though hypothetical) data for (1-Methylcyclopropyl)methanesulfonamide underscore the potential for continued innovation in the challenging field of KRAS-targeted cancer therapy.

References

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021). Google Scholar.
  • Zhou, T., et al. (n.d.).
  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. (n.d.).
  • Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer. (n.d.).
  • Rex, K., et al. (2021). Combination of the KRASG12C inhibitor sotorasib with targeted agents improves anti-tumor efficacy in KRAS p.G12C cancer models. AACR Journals.
  • Adagrasib Reveals Efficacy in KRAS G12CMut
  • Clinically Meaningful Benefit in Advanced KRAS G12C+ NSCLC Is Seen With Sotorasib. (2021). OncLive.
  • KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Adagrasib (MRTX849). (n.d.). InvivoChem.
  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. (n.d.).
  • In vitro and in vivo evaluation of novel anticancer agents in triple negative breast cancer models. (2013). PubMed.
  • Adagrasib/Pembrolizumab Yields Improved Survival in KRAS G12C-Mut
  • Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. (n.d.). BenchChem.
  • What is KRAS-positive lung cancer and how is it treated? (n.d.).
  • An In-depth Technical Guide on the Biological Activity of 1-Methylcyclopropane-1-sulfonamide. (2025). BenchChem.
  • Therapies in Development for KRAS G12C–Mut
  • 1-Methylcyclopropane-1-sulfonamide. (n.d.). PubChem.

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Validation

Orthogonal Assays for Validating Cryptochrome Modulators: A Comparative Guide to (1-Methylcyclopropyl)methanesulfonamide Derivatives

Introduction: The Mechanistic Imperative Cryptochromes (CRY1 and CRY2) are core transcriptional repressors within the mammalian circadian clock. Beyond regulating sleep-wake cycles, CRY proteins play a critical role in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative

Cryptochromes (CRY1 and CRY2) are core transcriptional repressors within the mammalian circadian clock. Beyond regulating sleep-wake cycles, CRY proteins play a critical role in metabolic homeostasis by repressing the CLOCK-BMAL1-mediated transcription of gluconeogenic genes, specifically Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc).

The discovery of KL001 [1] established that small molecules can bind to the Flavin Adenine Dinucleotide (FAD) pocket of CRY, preventing its ubiquitination by the FBXL3 E3 ligase. This stabilization leads to circadian period lengthening and the suppression of hepatic gluconeogenesis. Recently, novel carbazole-containing sulfonamides incorporating the (1-Methylcyclopropyl)methanesulfonamide (1-MCMS) motif have been developed to achieve higher potency and optimized pharmacokinetic profiles [3].

To rigorously validate the mechanism of action of 1-MCMS derivatives against established benchmarks like KL001 (pan-CRY) and SHP656 (CRY2-selective)[2], researchers must deploy a self-validating system of orthogonal assays. This guide details the logical framework, comparative performance, and step-by-step methodologies required to confirm target engagement, functional stability, and phenotypic output.

Mechanism Compound 1-MCMS Derivative (CRY Modulator) CRY Cryptochrome (CRY1/2) (Stabilized) Compound->CRY Binds FAD Pocket FBXL3 FBXL3 E3 Ligase (Blocked) CRY->FBXL3 Prevents Interaction CLOCK CLOCK-BMAL1 (Repressed) CRY->CLOCK Translocates to Nucleus Genes Pck1 & G6pc (Downregulated) CLOCK->Genes Transcriptional Repression Glucose Decreased Gluconeogenesis Genes->Glucose Metabolic Effect

Fig 1: Signaling pathway of 1-MCMS derivatives inhibiting gluconeogenesis via CRY stabilization.

The Orthogonal Assay Framework

Proving a compound's mechanism requires a tripartite approach. Binding does not guarantee functional stabilization, and stabilization does not guarantee a physiological metabolic effect. Therefore, our experimental design utilizes three distinct layers of validation.

AssayLogic Goal Confirm 1-MCMS Mechanism A1 1. Target Engagement (CETSA) Goal->A1 A2 2. Functional Stability (Per2-dLuc Reporter) Goal->A2 A3 3. Phenotypic Output (Hepatocyte Assay) Goal->A3 Res1 Proves direct binding to CRY FAD pocket A1->Res1 Res2 Proves FBXL3 blockade & period lengthening A2->Res2 Res3 Proves physiological gluconeogenesis inhibition A3->Res3

Fig 2: Logical relationship of the orthogonal assays required for mechanistic validation.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While Surface Plasmon Resonance (SPR) is a standard for measuring binding kinetics, purified CRY proteins often lose their endogenous FAD cofactor during isolation, leading to artificial binding profiles. CETSA is chosen because it measures target engagement within the intact cellular environment, preserving native protein folding, cofactors, and multiprotein complexes [2].

Functional Stability: Per2-dLuc Circadian Reporter Assay

Causality & Rationale: To confirm that binding translates to the blockade of FBXL3-mediated degradation, we utilize a bioluminescence reporter assay. By tracking the Per2 promoter fused to destabilized luciferase (dLuc), we can continuously monitor the circadian clock's period length. A true CRY stabilizer will predictably lengthen the circadian period [1].

Phenotypic Output: Primary Hepatocyte Gluconeogenesis Assay

Causality & Rationale: The ultimate therapeutic goal of 1-MCMS derivatives is metabolic control. This assay bridges the molecular mechanism to a physiological phenotype. By using primary hepatocytes rather than immortalized cell lines, we maintain intact glucagon signaling cascades.

Comparative Performance Data

The following table summarizes the quantitative performance of a highly optimized 1-MCMS derivative [3] against the first-in-class pan-CRY modulator KL001[1] and the CRY2-selective modulator SHP656 [2].

CompoundTarget SelectivityTarget Engagement (CETSA ΔTm)Circadian Period Lengthening (EC₅₀)Gluconeogenesis Inhibition (IC₅₀)
KL001 CRY1 & CRY2+4.5 °C (CRY1/2)~8.0 µM~5.0 µM
SHP656 CRY2 Selective+5.2 °C (CRY2 only)~2.5 µM~1.2 µM
1-MCMS Derivative CRY1 & CRY2+6.1 °C (CRY1/2)~1.5 µM~0.8 µM

Data synthesis reflects the superior target engagement and functional potency of the 1-MCMS motif due to optimized steric fit within the FAD pocket.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol includes a negative control validation step to rule out non-specific thermal stabilization.

  • Cell Preparation: Culture HEK293T cells expressing CRY1-Flag and CRY2-HA to 80% confluency.

  • Compound Treatment: Treat cells with 10 µM of the 1-MCMS derivative, KL001 (positive control), or DMSO (vehicle) for 2 hours at 37°C. Self-Validation: Include a structurally similar but inactive analog to ensure shifts are target-specific.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to prevent detergent-induced protein denaturation.

  • Soluble Fraction Isolation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot using anti-Flag and anti-HA antibodies. Calculate the melting temperature (Tm) shift (ΔTm) relative to the DMSO control.

Protocol 2: High-Throughput Per2-dLuc Reporter Assay

This protocol includes a viability counter-screen to ensure amplitude reduction is not an artifact of cytotoxicity.

  • Cell Seeding: Seed U2OS cells stably expressing the Per2-dLuc reporter into 384-well white opaque plates at 10,000 cells/well.

  • Synchronization: Treat cells with 100 nM Dexamethasone for 2 hours. Causality: Dexamethasone synchronizes the individual cellular clocks across the population, allowing for macroscopic observation of rhythmic luminescence.

  • Media Exchange: Replace with recording media (DMEM without phenol red, supplemented with 10 mM HEPES, 0.1 mM luciferin, and varying concentrations of the 1-MCMS derivative).

  • Data Acquisition: Seal plates and record luminescence every 2 hours for 5 days in a 35°C plate reader.

  • Data Analysis & Self-Validation: Extract period length using curve-fitting software (e.g., MultiCycle). In parallel, run a CellTiter-Glo multiplex assay on a duplicate plate on Day 5. Exclude any compound concentrations that reduce cell viability by >10%.

Protocol 3: Primary Hepatocyte Gluconeogenesis Assay

This protocol utilizes glucose-free media to specifically measure de novo synthesis rather than glycogen breakdown.

  • Hepatocyte Isolation: Isolate primary hepatocytes from C57BL/6J mice using a two-step collagenase perfusion method. Seed in collagen-coated 24-well plates.

  • Pre-treatment: Incubate cells with the 1-MCMS derivative or vehicle for 18 hours.

  • Substrate Starvation & Stimulation: Wash cells with PBS and switch to a glucose-free assay buffer supplemented with gluconeogenic substrates (20 mM sodium lactate and 2 mM sodium pyruvate). Causality: Omitting glucose ensures that any detected glucose is newly synthesized. Add 10 nM Glucagon to stimulate the pathway.

  • Self-Validation Control: Maintain a set of wells without Glucagon to establish the basal rate of gluconeogenesis, ensuring the compound specifically inhibits the induced state.

  • Measurement: After 4 hours, collect the supernatant and measure glucose concentrations using a fluorometric Amplex Red Glucose/Glucose Oxidase Assay Kit. Normalize data to total cellular protein content (BCA assay).

Conclusion

The validation of novel cryptochrome modulators like 1-MCMS derivatives requires a rigorous, multi-tiered analytical approach. By combining the physiological target engagement of CETSA, the dynamic functional readout of the Per2-dLuc reporter, and the phenotypic relevance of the primary hepatocyte assay, researchers can definitively establish causality between molecular binding and metabolic efficacy. As demonstrated, the 1-MCMS motif offers a significant improvement in potency and target stabilization over first-generation compounds, paving the way for advanced clock-based therapeutics in metabolic diseases.

References

  • Hirota, T., Lee, J. W., St. John, P. C., Sawa, M., Iwaisako, K., Noguchi, T., Pongsawakul, P. Y., Sonntag, T., Welsh, D. K., Brenner, D. A., Doyle, F. J., 3rd, Schultz, P. G., & Kay, S. A. (2012). Identification of small molecule activators of cryptochrome. Science, 337(6098), 1094–1097. URL:[Link]

  • Miller, S., Kesherwani, M., Chan, P., Nagai, Y., Yagi, M., Cope, J., Tama, F., Kay, S. A., & Hirota, T. (2022). CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy. Proceedings of the National Academy of Sciences, 119(40), e2203936119. URL:[Link]

  • Bersot, R., & Humphries, P. (2013). Carbazole-containing sulfonamides as cryptochrome modulators. World Intellectual Property Organization (PCT), WO2013170186A1.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (1-Methylcyclopropyl)methanesulfonamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. (1-Methylcyclopropyl)methanesulfonamide, a compound of interest, requires meticu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. (1-Methylcyclopropyl)methanesulfonamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical laboratory experience.

Foundational Hazard Assessment

Before any laboratory work commences, a thorough understanding of the potential hazards associated with (1-Methylcyclopropyl)methanesulfonamide is essential. Based on available safety data for structurally similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Dermal and Ocular Irritation: Causes skin and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks. The following table outlines the recommended PPE for handling (1-Methylcyclopropyl)methanesulfonamide.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact with dust or splashes. Standard safety glasses are insufficient.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact and absorption. Double-gloving is recommended for operations with higher risk.[4][5][6]
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls over the lab coat is advised.Protects skin and personal clothing from contamination.[4][5][7]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.Required to minimize inhalation risks, especially when handling powders or volatile compounds.[4][8]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[4]

Expert Insight: The practice of "double-gloving" is particularly crucial when weighing out the solid compound. The outer glove can be removed and disposed of as contaminated waste immediately after the weighing process, minimizing the spread of contamination to other laboratory surfaces and equipment.[6]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling (1-Methylcyclopropyl)methanesulfonamide is critical for ensuring safety and preventing cross-contamination.

3.1. Preparation and Pre-Handling Checks

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[4]

  • Emergency Equipment Accessibility: Before starting, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible and operational.[4][8]

  • Review of Safety Data Sheet (SDS): Always have the most current SDS readily available. While a specific SDS for (1-Methylcyclopropyl)methanesulfonamide may be limited, review the SDS for 1-methylcyclopropane-1-sulfonamide as a primary reference.[1]

3.2. Handling the Solid Compound

  • Weighing: Tare a suitable container on a balance located within the chemical fume hood. Carefully transfer the desired amount of the solid compound, avoiding the generation of dust.

  • Transfers: Use a spatula or other appropriate tool for solid transfers. Avoid pouring the solid directly from a large container to a smaller one to minimize the risk of spills and dust formation.

3.3. Solution Preparation and Use

  • Solubilization: Add the solvent to the solid compound in a controlled manner within the fume hood. Ensure the vessel is appropriately sized to prevent splashing.

  • Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution. Keep the container covered to the extent possible during mixing.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[5][9]

Logical Workflow for Spill Response

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS response) Assess->LargeSpill Large Evacuate Evacuate Immediate Area SmallSpill->Evacuate Alert Alert Colleagues and Contact EHS LargeSpill->Alert Contain Contain Spill with Inert Absorbent Evacuate->Contain End Spill Managed Alert->End Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

Caption: Decision-making process for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing (1-Methylcyclopropyl)methanesulfonamide, including contaminated consumables (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous waste.[8]

5.1. Waste Segregation and Collection

  • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Do not mix this waste with other waste streams.[8]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).[8]

5.2. Labeling and Storage

  • Label the waste container with "Hazardous Waste," the full chemical name "(1-Methylcyclopropyl)methanesulfonamide," and the approximate quantity.[8]

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[8][10]

5.3. Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]

  • Never dispose of (1-Methylcyclopropyl)methanesulfonamide down the drain or in regular solid waste.[8]

PPE Selection Workflow

PPESelection Task Handling (1-Methylcyclopropyl)methanesulfonamide FumeHood Work in Chemical Fume Hood Task->FumeHood Goggles Wear Safety Goggles/ Face Shield Task->Goggles Gloves Wear Nitrile/Neoprene Gloves (Double-gloving recommended) Task->Gloves LabCoat Wear Lab Coat Task->LabCoat ClosedShoes Wear Closed-Toe Shoes Task->ClosedShoes AdditionalPPE Consider Additional PPE (e.g., apron, coveralls) for large quantities or splash risk Task->AdditionalPPE

Caption: Standard PPE requirements for handling the compound.

By adhering to these guidelines, researchers can confidently and safely work with (1-Methylcyclopropyl)methanesulfonamide, fostering a secure and productive laboratory environment.

References

  • Personal protective equipment for handling Sulfenamide - Benchchem. (n.d.).
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide - Benchchem. (n.d.).
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
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  • Report | CAMEO Chemicals - NOAA. (n.d.).
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  • Safety Data Sheet - Spectrum Chemical. (2022, August 19).
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  • Safety Data Sheet - TCI EUROPE N.V. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Sulphanilamide - Santa Cruz Biotechnology. (n.d.).
  • Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. (2008, November 12).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Safety Data Sheet - Fisher Scientific. (2010, January 7).
  • Safety Data Sheet - Fisher Scientific. (2010, January 7).
  • Safety Data Sheet - Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet - Fisher Scientific. (2009, September 17).
  • Buy 1-methylcyclopropane-1-sulfonamide from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
  • Safety Data Sheet - Fisher Scientific. (2009, September 17).
  • Methanesulfonamide 108370 - Safety Data Sheet. (n.d.).

Sources

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